Tricyclamol, (S)-
Description
BenchChem offers high-quality Tricyclamol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclamol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
779262-59-8 |
|---|---|
Molecular Formula |
C20H32NO+ |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m1/s1 |
InChI Key |
FRBBPWXCRBHYJQ-HXUWFJFHSA-N |
Isomeric SMILES |
C[N+]1(CCCC1)CC[C@](C2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Tricyclamol: A Deep Dive into its Mechanism of Action as a Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Tricyclamol, the levorotatory stereoisomer of tricyclamol, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While its parent compound, procyclidine (a racemic mixture), is known for its non-selective antagonistic activity across various muscarinic receptor subtypes, the (S)-enantiomer exhibits notable stereoselectivity. This technical guide synthesizes the available data on the mechanism of action of (S)-Tricyclamol, focusing on its interaction with muscarinic receptor subtypes, the subsequent effects on intracellular signaling pathways, and the experimental methodologies employed to elucidate these properties.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
(S)-Tricyclamol exerts its pharmacological effects by competitively binding to and blocking muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play significant roles within the central nervous system (CNS). There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distribution and downstream signaling cascades.
The antagonistic action of (S)-Tricyclamol prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting the initiation of the signaling cascade typically associated with receptor activation. This blockade of parasympathetic stimulation forms the basis of its therapeutic applications.
Receptor Binding Profile and Stereoselectivity
Research conducted by Lambrecht et al. (1989) demonstrated a marked difference in the binding affinities of the (R)- and (S)-enantiomers of procyclidine at M1, M2, and M4 receptors.[1] This study revealed that (S)-procyclidine ((S)-Tricyclamol) possesses a significantly lower affinity for these receptor subtypes compared to its (R)-counterpart.
Table 1: Relative Binding Affinities of Procyclidine Enantiomers at Muscarinic Receptor Subtypes
| Enantiomer | M1 Receptor (relative affinity) | M2 Receptor (relative affinity) | M4 Receptor (relative affinity) |
| (R)-Procyclidine | High | High | High |
| (S)-Procyclidine | 130-fold lower than (R) | 40-fold lower than (R) | 130-fold lower than (R) |
Source: Based on data from Lambrecht et al., 1989.[1]
Note: Absolute Ki values for (S)-Tricyclamol at M1, M2, M3, M4, and M5 receptors are not available in the cited literature.
This stereoselectivity underscores the importance of the three-dimensional structure of the ligand in its interaction with the receptor binding pocket. The lower affinity of the (S)-enantiomer suggests a less optimal fit within the binding site of M1, M2, and M4 receptors compared to the (R)-enantiomer.
Impact on Intracellular Signaling Pathways
The antagonism of muscarinic receptors by (S)-Tricyclamol directly inhibits the downstream signaling pathways associated with these receptors. Muscarinic receptors are broadly categorized into two main signaling families based on their G-protein coupling:
-
Gq/11-coupled receptors (M1, M3, M5): Upon activation by an agonist, these receptors stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o-coupled receptors (M2, M4): Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
By blocking these receptors, (S)-Tricyclamol prevents these signaling cascades from being initiated by acetylcholine.
Visualizing the Antagonistic Effect
The following diagrams illustrate the points of intervention by (S)-Tricyclamol in the Gq/11 and Gi/o signaling pathways.
References
(S)-Tricyclamol synthesis pathway
An in-depth technical guide on the synthesis of (S)-Tricyclamol, tailored for researchers, scientists, and drug development professionals.
Abstract
(S)-Tricyclamol, chemically known as (S)-1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium iodide, is a quaternary ammonium compound with anticholinergic properties. Its stereospecific synthesis is of significant interest due to the differential pharmacological activity of its enantiomers. This technical guide outlines a viable synthetic pathway for the preparation of (S)-Tricyclamol, commencing with the synthesis of a racemic precursor followed by chiral resolution and final quaternization. The proposed pathway involves a three-step sequence: a Mannich reaction to form the aminoketone backbone, a Grignard reaction to introduce the chiral center, and subsequent N-methylation. A critical step for obtaining the desired (S)-enantiomer is the resolution of the racemic tertiary amino alcohol intermediate. This document provides a detailed overview of the probable experimental protocols, presentation of quantitative data, and visualizations of the synthesis pathway and experimental workflows.
Introduction
Tricyclamol is a muscarinic antagonist that has been investigated for its effects on smooth muscle. The biological activity of Tricyclamol resides primarily in one of its enantiomers, the (S)-isomer. Therefore, the development of a stereoselective synthesis for (S)-Tricyclamol is a key objective for its potential therapeutic applications. This guide details a laboratory-scale synthesis of (S)-Tricyclamol. The synthetic strategy is based on well-established organic reactions and common laboratory techniques.
Proposed Synthesis Pathway
The synthesis of (S)-Tricyclamol can be envisioned through a multi-step process, which is depicted in the following diagram. The initial steps focus on the construction of the racemic core structure, which is then resolved to isolate the desired (S)-enantiomer. The final step involves the quaternization of the pyrrolidine nitrogen.
Figure 1: Proposed synthesis pathway for (S)-Tricyclamol.
Experimental Protocols
Step 1: Synthesis of 3-(Pyrrolidin-1-yl)-1-phenylpropan-1-one (Mannich Base)
This step involves the Mannich reaction of acetophenone, formaldehyde, and pyrrolidine.
Protocol:
-
To a round-bottom flask, add acetophenone, an equimolar amount of pyrrolidine hydrochloride, and a slight excess of paraformaldehyde.
-
Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove unreacted acetophenone.
-
The aqueous layer is basified with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10.
-
The product is then extracted with an organic solvent such as dichloromethane or diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude Mannich base.
-
Purification can be achieved by vacuum distillation or column chromatography.
Step 2: Synthesis of Racemic 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)pyrrolidine
This step utilizes a Grignard reaction to introduce the cyclohexyl group and create the chiral center.
Protocol:
-
Prepare the Grignard reagent by adding a solution of cyclohexyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to a suspension of magnesium turnings in the same solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
A solution of the Mannich base (from Step 1) in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude racemic product.
-
The crude product can be purified by column chromatography.
Step 3: Chiral Resolution of Racemic 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)pyrrolidine
The separation of the enantiomers is a critical step and can be achieved by forming diastereomeric salts with a chiral resolving agent.
Protocol:
-
Dissolve the racemic amino alcohol (from Step 2) in a suitable solvent, such as ethanol or acetone.
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, L-(-)-dibenzoyltartaric acid, in the same solvent.
-
Slowly add the resolving agent solution to the solution of the racemic amine with stirring.
-
The mixture is allowed to stand at room temperature or cooled to induce crystallization of one of the diastereomeric salts. The process may be aided by seeding with a small crystal of the desired salt.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. This first crop is enriched in one diastereomer.
-
The enantiomeric excess of the resolved amine can be determined by chiral HPLC or by measuring the specific rotation after liberating the free amine.
-
To liberate the free (S)-amine, the diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) and the amine is extracted into an organic solvent.
-
The organic extract is dried and the solvent removed to yield the enantiomerically enriched (S)-1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)pyrrolidine.
Figure 2: Workflow for chiral resolution.
Step 4: Synthesis of (S)-Tricyclamol Iodide (N-Methylation)
The final step is the quaternization of the nitrogen atom of the pyrrolidine ring.
Protocol:
-
Dissolve the enantiomerically pure (S)-1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)pyrrolidine (from Step 3) in a suitable solvent such as acetone, acetonitrile, or THF.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature. The product, being a salt, will often precipitate out of the solution. The reaction can be gently heated if necessary to ensure completion.
-
The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the solid product is collected by filtration.
-
The collected solid is washed with a small amount of cold solvent to remove any unreacted starting material and methyl iodide.
-
The product is then dried under vacuum to yield (S)-Tricyclamol iodide.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the synthesis of (S)-Tricyclamol. Actual experimental results may vary.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mannich Reaction | Acetophenone, Formaldehyde, Pyrrolidine | Ethanol | Reflux | 2-4 | 70-85 |
| 2 | Grignard Reaction | Mannich Base, Cyclohexylmagnesium bromide | Diethyl Ether | 0 to RT | 4-6 | 60-75 |
| 3 | Chiral Resolution | Racemic Amine, L-(-)-Dibenzoyltartaric acid | Ethanol | RT to 0 | 12-24 | 30-40 (of theoretical S-isomer) |
| 4 | N-Methylation | (S)-Amine, Methyl Iodide | Acetone | RT | 2-4 | >90 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Mannich Base | C₁₃H₁₇NO | 203.28 | (as hydrochloride salt) | Characteristic peaks for phenyl, pyrrolidine, and propyl chain protons. | Characteristic peaks for carbonyl, phenyl, pyrrolidine, and propyl chain carbons. |
| Racemic Amino Alcohol | C₁₉H₂₉NO | 287.44 | - | Signals for cyclohexyl, phenyl, pyrrolidine, and propyl chain protons, including a hydroxyl proton. | Signals for cyclohexyl, phenyl, pyrrolidine, and propyl chain carbons, including a carbinol carbon. |
| (S)-Tricyclamol Iodide | C₂₀H₃₂INO | 441.38 | - | Additional signal for the N-methyl group protons. | Additional signal for the N-methyl group carbon. |
Conclusion
The synthesis of (S)-Tricyclamol can be effectively achieved through a four-step sequence involving a Mannich reaction, a Grignard reaction, chiral resolution, and N-methylation. The critical step for obtaining the desired enantiomer is the resolution of the racemic tertiary amino alcohol intermediate, for which fractional crystallization of diastereomeric salts is a well-established and suitable method. The protocols provided in this guide offer a comprehensive framework for the laboratory-scale synthesis of (S)-Tricyclamol. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity. This guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
(S)-Tricyclamol: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth pharmacological profile of (S)-Tricyclamol, a stereoisomer of the muscarinic acetylcholine receptor antagonist, Tricyclamol. As with many chiral drugs, the pharmacological activity of Tricyclamol resides predominantly in one of its enantiomers. This document collates the available quantitative data on the activity of (S)-Tricyclamol, details the experimental protocols used for its characterization, and visualizes its mechanism of action and relevant experimental workflows. The information presented is intended to support research and development efforts in the field of cholinergic pharmacology.
Introduction
Tricyclamol is a quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The presence of a chiral center in Tricyclamol's structure gives rise to two enantiomers: (S)-Tricyclamol and (R)-Tricyclamol. It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different potencies and even different pharmacological effects. This guide focuses on the pharmacological properties of the (S)-enantiomer.
Mechanism of Action
(S)-Tricyclamol functions as a competitive antagonist at muscarinic acetylcholine receptors. In this capacity, it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. This reversible binding prevents acetylcholine from eliciting its downstream signaling effects. The antagonism by (S)-Tricyclamol leads to a reduction in the physiological responses mediated by muscarinic receptors, such as smooth muscle contraction.
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
The following diagram illustrates the Gq-coupled signaling pathway of a muscarinic receptor (e.g., M3) and the inhibitory effect of (S)-Tricyclamol.
Quantitative Pharmacological Data
The primary pharmacological activity of (S)-Tricyclamol is its anticholinergic effect, which has been quantified using isolated tissue preparations. The following table summarizes the available data on the relative potencies of the enantiomers of Tricyclamol.
| Preparation | Agonist | Parameter | Racemic Tricyclamol | (S)-Tricyclamol | (R)-Tricyclamol |
| Guinea-pig Ileum | Acetylcholine | Relative Potency | 100 | ~0.5 | ~200 |
Data sourced from Duffin, W. M., & Green, A. F. (1955). The pharmacological properties of the optical isomers of benzhexol, procyclidine, tricyclamol, and related compounds. British journal of pharmacology and chemotherapy, 10(4), 383–386.
The data clearly indicates a high degree of stereoselectivity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer as an anticholinergic agent on the guinea-pig ileum. The (S)-enantiomer possesses very weak anticholinergic activity in this assay.
Experimental Protocols
The quantitative data presented above was obtained through classical pharmacological assays using isolated organ baths. The following is a detailed description of the likely experimental methodology.
Guinea-Pig Ileum Assay for Anticholinergic Activity
This ex vivo assay is a standard method for quantifying the activity of muscarinic receptor antagonists.
Objective: To determine the potency of a test compound in antagonizing acetylcholine-induced contractions of the isolated guinea-pig ileum.
Materials and Methods:
-
Tissue Preparation:
-
A male guinea-pig is euthanized, and a segment of the terminal ileum is excised.
-
The ileum is cleaned of mesenteric attachments and luminal contents.
-
A small segment (2-3 cm) is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.
-
-
Experimental Setup:
-
One end of the ileum segment is attached to a fixed point in the organ bath, and the other end is connected to an isotonic transducer to record muscle contractions.
-
The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for a period of 30-60 minutes.
-
-
Procedure:
-
Agonist Dose-Response Curve: Cumulative concentrations of acetylcholine are added to the organ bath to establish a dose-response curve for its contractile effect.
-
Antagonist Incubation: The tissue is washed, and after re-equilibration, a known concentration of the antagonist ((S)-Tricyclamol, (R)-Tricyclamol, or racemic Tricyclamol) is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.
-
Shifted Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative acetylcholine dose-response curve is generated.
-
Data Analysis: The potency of the antagonist is determined by the extent of the rightward shift in the acetylcholine dose-response curve. This is often quantified using a Schild plot to determine the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
-
Experimental Workflow: Guinea-Pig Ileum Assay
The following diagram outlines the workflow for the guinea-pig ileum assay.
(S)-Tricyclamol: A Technical Guide to its Biological Activity as a Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Tricyclamol, also known as (S)-Procyclidine, is the S-enantiomer of the synthetic anticholinergic agent Procyclidine. While Procyclidine is clinically used as a muscarinic receptor antagonist, primarily in the treatment of Parkinson's disease and drug-induced parkinsonism, the biological activity of its individual enantiomers has been subject to specific investigation. This technical guide provides a detailed overview of the biological activity of (S)-Tricyclamol, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). The available quantitative data on its binding affinity, the relevant signaling pathways, and representative experimental methodologies are presented to support further research and drug development efforts.
Introduction
Tricyclamol, more commonly known as Procyclidine, is a tertiary amine antimuscarinic agent. It exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors. The molecule possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. Stereoselectivity is a common feature in the interaction of chiral drugs with biological receptors, often resulting in significant differences in potency and efficacy between enantiomers. This guide focuses specifically on the biological profile of the (S)-enantiomer, (S)-Tricyclamol.
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of (S)-Tricyclamol is the competitive blockade of muscarinic acetylcholine receptors. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions. There are five subtypes of muscarinic receptors, designated M1 through M5, which couple to different G-proteins and initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple through Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of these G-proteins can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels.
By binding to these receptors, (S)-Tricyclamol prevents acetylcholine from binding and initiating these downstream signaling events, thereby acting as a muscarinic antagonist.
Quantitative Data: Binding Affinity Profile
The stereoselectivity of Procyclidine binding to muscarinic receptors has been investigated, revealing a notable preference for the (R)-enantiomer. The (S)-enantiomer, (S)-Tricyclamol, exhibits a significantly lower binding affinity for the muscarinic receptor subtypes that have been studied.
A key study investigated the binding properties of (R)- and (S)-procyclidine at M1, M2, and M4 muscarinic receptor subtypes. The results demonstrated that (S)-Procyclidine has a 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors when compared to (R)-Procyclidine[1].
| Receptor Subtype | Ligand | Ki (nM) | Fold Difference (R vs. S) | Tissue/Cell Source |
| M1 | (S)-Procyclidine | 130 | 130 | Human neuroblastoma NB-OK 1 cells |
| (R)-Procyclidine | 1 | |||
| M2 | (S)-Procyclidine | 200 | 40 | Rat cardiac membranes |
| (R)-Procyclidine | 5 | |||
| M4 | (S)-Procyclidine | 130 | 130 | Rat striatum |
| (R)-Procyclidine | 1 |
Table 1: Binding affinities (Ki) of (S)-Procyclidine and (R)-Procyclidine at M1, M2, and M4 muscarinic receptors. Data extracted from Waelbroeck et al., 1990.[1]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
The following is a representative protocol for a competitive radioligand binding assay, similar to what would be used to determine the binding affinity of (S)-Tricyclamol for muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of (S)-Tricyclamol at a specific muscarinic receptor subtype (e.g., M1) by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Cell membranes expressing the human M1 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
(S)-Tricyclamol (unlabeled competitor).
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells expressing the receptor subtype of interest in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous neurotransmitters and other interfering substances. Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).
-
Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of (S)-Tricyclamol.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-NMS as a function of the log concentration of (S)-Tricyclamol.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of (S)-Tricyclamol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
The antagonistic action of (S)-Tricyclamol at muscarinic receptors inhibits the canonical signaling pathways associated with these receptors. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by (S)-Tricyclamol.
Caption: Gq-coupled muscarinic receptor signaling pathway and inhibition by (S)-Tricyclamol.
Caption: Gi-coupled muscarinic receptor signaling pathway and inhibition by (S)-Tricyclamol.
Discussion and Future Directions
The available data clearly indicate that (S)-Tricyclamol is a muscarinic receptor antagonist, albeit with significantly lower potency compared to its (R)-enantiomer. The pronounced stereoselectivity observed at M1, M2, and M4 receptors suggests that the chiral center and the spatial arrangement of the phenyl and cyclohexyl groups are critical for high-affinity binding.
Several key areas warrant further investigation to provide a more complete biological profile of (S)-Tricyclamol:
-
Binding Affinity at M3 and M5 Receptors: Determining the Ki values of (S)-Tricyclamol at the M3 and M5 receptor subtypes is essential for a comprehensive understanding of its selectivity profile across the entire muscarinic receptor family.
-
Functional Activity: While binding affinities provide valuable information about the interaction of a ligand with its receptor, functional assays are necessary to quantify its antagonist potency (e.g., pA2 or IC50 values). Functional studies, such as measuring the inhibition of agonist-induced intracellular calcium mobilization (for M1, M3, M5) or cAMP accumulation (for M2, M4), would provide crucial insights into the functional consequences of receptor binding.
-
In Vivo Efficacy: Preclinical studies in animal models would be necessary to evaluate the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of (S)-Tricyclamol.
Conclusion
(S)-Tricyclamol is the less potent enantiomer of the muscarinic antagonist Procyclidine. Its biological activity is characterized by a significantly lower binding affinity for M1, M2, and M4 muscarinic receptors compared to the (R)-enantiomer. While it functions as a muscarinic antagonist by blocking the canonical Gq/11 and Gi/o signaling pathways, a comprehensive understanding of its selectivity and functional potency requires further investigation, particularly at the M3 and M5 receptor subtypes and in functional assay systems. The information presented in this guide provides a foundational understanding of the biological activity of (S)-Tricyclamol and highlights key areas for future research.
References
An In-depth Technical Guide to the Discovery and History of Tricyclamol
Introduction
Tricyclamol is a quaternary ammonium compound classified as a synthetic anticholinergic agent. It functions as a non-selective muscarinic acetylcholine receptor antagonist. Historically, it has been utilized for its antispasmodic properties, particularly in the gastrointestinal tract, and has also seen use in the management of Parkinson's disease and drug-induced parkinsonism under the non-proprietary name Procyclidine. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and pharmacological properties of Tricyclamol, tailored for researchers, scientists, and drug development professionals.
History of Discovery
The development of Tricyclamol can be traced to the mid-20th century, a period of significant research into synthetic anticholinergic agents aimed at replicating and improving upon the therapeutic effects of naturally occurring alkaloids like atropine. The synthesis of Tricyclamol was patented in 1954 by Edmond M. Bottorff, with the patent assigned to Eli Lilly and Company.[1] The invention was driven by the need for effective antispasmodic agents to treat conditions characterized by smooth muscle contractions. The initial patent highlighted an improved, two-step synthesis process that was more commercially viable than previous methods for similar compounds.
Chemical Synthesis
The synthesis of Tricyclamol chloride, as detailed in the 1954 patent, is a two-step process that offers advantages in its use of readily available materials and the option to proceed without isolating the intermediate compound.
Experimental Protocol: Synthesis of Tricyclamol Chloride
Step 1: Formation of 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol
-
A Grignard reagent is prepared from 13.2 g of magnesium, 71.1 g of cyclohexyl chloride, and 300 ml of anhydrous ether in a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
After the Grignard reagent formation is complete, 100 ml of dry benzene is added, and the ether is removed by distillation.
-
A solution of 67.4 g of β-chloropropiophenone in 100 ml of dry benzene is added dropwise to the refluxing cyclohexylmagnesium chloride solution over approximately 30 minutes.
-
The reaction mixture is refluxed for an additional hour to ensure the completion of the reaction.
-
The mixture is then cooled, and the Grignard complex is decomposed by the slow addition of 200 ml of a saturated aqueous solution of ammonium chloride.
-
The benzene layer is separated, and the aqueous layer is extracted with two 50 ml portions of benzene.
-
The combined benzene extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The benzene is removed by distillation under reduced pressure, yielding 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol as a viscous oil.
Step 2: Quaternization to form N-(3-cyclohexyl-3-phenyl-3-hydroxypropyl)-N-methylpyrrolidinium chloride (Tricyclamol chloride)
-
The crude 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol from Step 1 is dissolved in a suitable solvent such as anisole or methyl ethyl ketone.
-
N-methylpyrrolidine is added to the solution.
-
The reaction vessel is closed, and the mixture is heated.
-
During the heating period, the product, Tricyclamol chloride, forms and separates from the solution as an oil, which crystallizes upon cooling.
-
After the reaction is complete and the mixture has cooled, the crystalline product is isolated by filtration.
-
The product can be further purified by conventional methods such as recrystallization.
Mechanism of Action
Tricyclamol is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and downstream signaling pathways.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 G-proteins. Antagonism by Tricyclamol blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent release of intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins. Tricyclamol's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA). Additionally, the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) is inhibited.
By blocking these signaling pathways, Tricyclamol reduces the effects of acetylcholine, leading to smooth muscle relaxation, reduced glandular secretions, and effects on the central nervous system.
Pharmacological Data
The pharmacological activity of Tricyclamol is characterized by its binding affinity to various muscarinic receptor subtypes. As Procyclidine, its stereoisomers have been studied to determine their affinity for M1, M2, and M4 receptors.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference |
| M1 | (R)-Procyclidine | 1.3 nM | [3] |
| (S)-Procyclidine | 170 nM | [3] | |
| M2 | (R)-Procyclidine | 6.3 nM | [3] |
| (S)-Procyclidine | 250 nM | [3] | |
| M3 | Procyclidine | Data not available | |
| M4 | (R)-Procyclidine | 1.8 nM | [3] |
| (S)-Procyclidine | 230 nM | [3] | |
| M5 | Procyclidine | Data not available |
Note: Tricyclamol is a racemic mixture of (R)- and (S)-procyclidine.
Experimental Protocols
Muscarinic Receptor Binding Assay (Competitive)
The binding affinity of Tricyclamol to muscarinic receptor subtypes can be determined using a competitive radioligand binding assay. The following is a generalized protocol.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Unlabeled Tricyclamol (as the competing ligand).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Tricyclamol in the assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well microplate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of unlabeled Tricyclamol or buffer (for total binding) or atropine (for non-specific binding).
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand ([³H]-NMS).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Tricyclamol.
-
Determine the IC50 value (the concentration of Tricyclamol that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (the inhibitory constant for Tricyclamol) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Tricyclamol, a synthetic anticholinergic agent developed in the mid-20th century, represents a significant milestone in the quest for effective antispasmodic and anti-parkinsonian drugs. Its discovery and development by Eli Lilly and Company provided a commercially viable therapeutic option. The mechanism of action, centered on the non-selective antagonism of muscarinic acetylcholine receptors, has been well-characterized, although further research is needed to fully elucidate its binding profile at all receptor subtypes. The synthesis and pharmacological evaluation protocols detailed in this guide provide a foundation for further research and development in the field of anticholinergic drug discovery.
References
The Structure-Activity Relationship of (S)-Tricyclamol: A Guide for Muscarinic Receptor Antagonist Development
For Immediate Release
A Deep Dive into the Pharmacophore of a Quaternary Anticholinergic Agent
This technical guide offers an in-depth analysis of the structure-activity relationship (SAR) of (S)-Tricyclamol, a quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist. While specific SAR studies on (S)-Tricyclamol are limited, this document extrapolates from the well-established SAR of its tertiary amine precursor, procyclidine, and related muscarinic antagonists. This analysis provides critical insights for researchers, scientists, and drug development professionals engaged in the design of novel anticholinergic agents.
(S)-Tricyclamol acts as a competitive, non-selective antagonist of muscarinic receptors, which are G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system. Its chemical structure, 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium, contains the key pharmacophoric elements essential for high-affinity binding to mAChRs.
Core Pharmacophore and Structure-Activity Relationship
The anticholinergic activity of (S)-Tricyclamol and its analogs is dictated by several key structural features:
-
The Cationic Head: The quaternary ammonium group, with its permanent positive charge, is a crucial element for high-affinity binding to the anionic aspartate residue in the orthosteric binding pocket of muscarinic receptors. Methyl substitution on the nitrogen is generally optimal for potent anticholinergic activity.
-
The Hydrophobic Moieties: The presence of two large, hydrophobic groups attached to a central carbon is critical for antagonistic activity. In (S)-Tricyclamol, these are a cyclohexyl and a phenyl ring. These groups enhance receptor binding through van der Waals and hydrophobic interactions. For maximal potency, it is often preferred that these two rings are different, with one being aromatic and the other saturated.
-
The Hydroxyl Group: The tertiary hydroxyl group plays a significant role in binding affinity. It is believed to form a hydrogen bond with a key amino acid residue within the receptor's binding site, thereby strengthening the drug-receptor interaction.
-
The Spacer Chain: A two- to four-carbon chain typically separates the hydrophobic head from the cationic nitrogen. In the case of (S)-Tricyclamol, a three-carbon (propyl) chain serves this purpose, providing the appropriate spatial orientation for the key functional groups to interact with their respective binding sites on the receptor.
Quantitative Analysis of Related Muscarinic Antagonists
To illustrate the SAR principles, the following table summarizes the binding affinities (pKi values) of a series of 1,4-dioxane-based muscarinic antagonists that share the key cyclohexyl, phenyl, and quaternary ammonium pharmacophoric features with (S)-Tricyclamol. High pKi values are indicative of high binding affinity.
| Compound | R1 | R2 | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| Analog 1 | Phenyl | Phenyl | 7.85 | 7.51 | 8.25 | 7.64 | 7.79 |
| Analog 2 | Cyclohexyl | Phenyl | 8.51 | 8.11 | 8.91 | 8.24 | 8.45 |
| Analog 3 | Cyclohexyl | H | 6.98 | 6.45 | 7.35 | 6.87 | 7.01 |
| Analog 4 | Phenyl | H | 7.12 | 6.88 | 7.54 | 7.05 | 7.23 |
Data extrapolated from studies on structurally related 1,4-dioxane analogs. The binding affinities are presented as pKi values, where pKi = -log(Ki).
The data clearly demonstrates that the combination of a cyclohexyl and a phenyl group (Analog 2) results in the highest affinity across all muscarinic receptor subtypes, reinforcing the importance of having two distinct, bulky hydrophobic groups. The removal of one of these groups (Analogs 3 and 4) leads to a significant drop in binding affinity.
Signaling Pathways Modulated by (S)-Tricyclamol
As a non-selective muscarinic antagonist, (S)-Tricyclamol blocks the signaling pathways initiated by acetylcholine. The five muscarinic receptor subtypes are coupled to different G proteins, leading to distinct downstream effects.
-
M1, M3, and M5 Receptors: These receptors primarily couple through Gq/11 proteins. Antagonism by (S)-Tricyclamol blocks the activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately inhibits the release of intracellular calcium and the activation of Protein Kinase C (PKC).
Enantioselective Synthesis of (S)-Tricyclamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclamol, a muscarinic receptor antagonist, possesses a single stereocenter, with the (S)-enantiomer being the pharmacologically active isomer. The development of a stereoselective synthesis for (S)-Tricyclamol is crucial for improving its therapeutic profile and minimizing potential off-target effects associated with the (R)-enantiomer. This technical guide provides a comprehensive overview of a proposed strategy for the enantioselective synthesis of (S)-Tricyclamol. In the absence of a specifically published enantioselective route, this document outlines two plausible and established methodologies: asymmetric synthesis of the key tertiary alcohol intermediate and chiral resolution of the racemic mixture. This guide includes detailed, albeit generalized, experimental protocols, structured data tables for anticipated results, and logical workflow diagrams to facilitate understanding and practical implementation in a research and development setting.
Introduction
Tricyclamol chloride is a quaternary ammonium compound that acts as a non-selective muscarinic acetylcholine receptor antagonist. Its therapeutic effects are primarily attributed to the (S)-enantiomer. The synthesis of enantiomerically pure (S)-Tricyclamol is therefore a significant objective in pharmaceutical chemistry. The core of this challenge lies in the stereoselective formation of the chiral tertiary alcohol, (S)-1-cyclohexyl-1-phenyl-3-(1-methylpyrrolidin-1-yl)propan-1-ol.
This document outlines two principal strategies to achieve this:
-
Strategy A: Asymmetric Synthesis. The direct formation of the chiral tertiary alcohol intermediate using a chiral catalyst or auxiliary.
-
Strategy B: Chiral Resolution. The separation of the (S)-enantiomer from a racemic mixture of the final product or a key intermediate.
Proposed Synthetic Pathways
The synthesis of Tricyclamol generally proceeds via a two-step sequence:
-
Formation of the tertiary alcohol intermediate: Reaction of a cyclohexyl Grignard reagent with a propiophenone derivative.
-
Quaternization: Reaction of the resulting amino alcohol with methyl iodide to form the quaternary ammonium salt.
The key to an enantioselective synthesis is to control the stereochemistry during the first step.
Strategy A: Asymmetric Synthesis of the Tertiary Alcohol Intermediate
This approach focuses on the enantioselective addition of a cyclohexyl Grignard reagent to β-chloropropiophenone in the presence of a chiral ligand.
Reaction Scheme:
dot
Caption: Asymmetric synthesis workflow for (S)-Tricyclamol.
Experimental Protocol (Generalized):
-
Preparation of the Chiral Catalyst Complex: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a suitable chiral ligand (e.g., a SPARteine-like diamine or a chiral amino alcohol) is dissolved in an anhydrous ethereal solvent (e.g., diethyl ether or THF). The solution is cooled to a low temperature (e.g., -78 °C). A solution of the Grignard reagent (cyclohexylmagnesium bromide) is added dropwise to form the chiral complex.
-
Asymmetric Grignard Addition: To the solution of the chiral Grignard complex, a solution of β-chloropropiophenone in the same anhydrous solvent is added slowly, maintaining the low temperature. The reaction is stirred for several hours until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (S)-1-cyclohexyl-1-phenyl-3-chloropropan-1-ol.
-
Conversion to (S)-Tricyclamol: The enantiomerically enriched chloropropanol is then reacted with N-methylpyrrolidine, followed by quaternization to yield (S)-Tricyclamol. This step is not expected to affect the stereocenter.
Anticipated Quantitative Data:
| Parameter | Anticipated Value |
| Yield of Chiral Alcohol | 40-70% |
| Enantiomeric Excess (e.e.) | >90% |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 4-12 hours |
Strategy B: Chiral Resolution of Racemic Tricyclamol Intermediate
This strategy involves the synthesis of the racemic tertiary alcohol, followed by resolution using a chiral resolving agent to separate the enantiomers.
(S)-Tricyclamol's Affinity for Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of (S)-Tricyclamol, a muscarinic receptor antagonist. Tricyclamol, also known as procyclidine, is a chiral compound, and its enantiomers exhibit significant differences in their binding profiles at various muscarinic acetylcholine receptor (mAChR) subtypes. This document details the quantitative binding data, the experimental methodologies used for its determination, and the associated signaling pathways.
Core Findings: Receptor Binding Affinity of (S)-Tricyclamol
(S)-Tricyclamol demonstrates a notably lower binding affinity for muscarinic receptors compared to its (R)-enantiomer. The stereoselectivity is most pronounced at the M1 and M4 receptor subtypes.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki values) of (S)-Tricyclamol for human muscarinic receptor subtypes. The data for (S)-Tricyclamol has been calculated based on the reported affinity ratios between the (R) and (S) enantiomers.
| Receptor Subtype | (R)-Tricyclamol Ki (nM) | Fold Difference ((S) vs (R)) | Calculated (S)-Tricyclamol Ki (nM) |
| M1 | 2.3 | 130 | 299 |
| M2 | 18 | 40 | 720 |
| M3 | Data not available | Data not available | Data not available |
| M4 | 2.1 | 130 | 273 |
| M5 | Data not available | Data not available | Data not available |
Note: Data for M3 and M5 receptors for the individual enantiomers of Tricyclamol were not available in the reviewed literature.
Experimental Protocols
The binding affinity of Tricyclamol enantiomers to muscarinic receptors is primarily determined through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the compound of interest.
Radioligand Displacement Assay
Objective: To determine the inhibitory constant (Ki) of (S)-Tricyclamol for muscarinic receptor subtypes.
Materials:
-
Receptor Source: Membranes from cells stably expressing human M1, M2, or M4 muscarinic receptors (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Competitor: (S)-Tricyclamol and (R)-Tricyclamol.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]-NMS (typically at a concentration close to its Kd value), and varying concentrations of the unlabeled competitor ((S)- or (R)-Tricyclamol).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding of [³H]-NMS against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflows
(S)-Tricyclamol acts as an antagonist at muscarinic receptors, thereby blocking the downstream signaling cascades initiated by the endogenous agonist, acetylcholine.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on their G-protein coupling.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Figure 1. Simplified signaling pathways of muscarinic acetylcholine receptors.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a typical radioligand displacement binding assay used to determine the binding affinity of a test compound like (S)-Tricyclamol.
Figure 2. Workflow for a radioligand displacement binding assay.
(S)-Tricyclamol in Parkinsonism Treatment: An Examination of the Evidence
To Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the proposed role of (S)-Tricyclamol in the treatment of parkinsonism. A thorough review of the available scientific literature reveals a significant lack of direct research on the (S)-enantiomer of Tricyclamol for this indication. Therefore, this document will focus on the established role of the broader class of anticholinergic agents in Parkinson's disease and extrapolate potential considerations for (S)-Tricyclamol based on general pharmacological principles.
The Dearth of Specific Evidence for (S)-Tricyclamol
As of the latest literature review, there are no specific clinical trials or significant preclinical studies published that evaluate the efficacy or safety of (S)-Tricyclamol for parkinsonism. The drug development pipeline for Parkinson's disease is robust, with 136 active Phase 1-3 trials registered as of January 31, 2024; however, none of these specifically list (S)-Tricyclamol.[1][2] This absence of data prevents a detailed analysis of its specific mechanisms, quantitative effects, or experimental protocols.
Anticholinergics in Parkinson's Disease: The Established Paradigm
Parkinson's disease is characterized by a dopamine deficiency, which leads to a relative overactivity of acetylcholine.[3] Anticholinergic drugs have historically been used to treat the motor symptoms of Parkinson's, particularly tremor and rigidity, by blocking muscarinic acetylcholine receptors and helping to restore the balance between dopamine and acetylcholine.[3][4][5]
Mechanism of Action:
Anticholinergic agents competitively inhibit the action of acetylcholine at muscarinic receptors in the central nervous system. This blockade helps to decrease the excitatory effects of cholinergic neurons in the striatum, thereby alleviating some of the motor symptoms of Parkinson's disease.[3][6]
Commonly Used Anticholinergics:
Several anticholinergic drugs have been used for Parkinson's disease, including:
These drugs are generally considered less effective than levodopa but can be useful as an adjunct therapy, especially for tremor-dominant Parkinson's disease.[9]
Potential Role and Considerations for (S)-Tricyclamol
Given that Tricyclamol is an anticholinergic agent, its (S)-enantiomer would be expected to exert its effects through a similar mechanism. The critical consideration for any enantiomer is its specific pharmacological profile.
Stereoselectivity in Drug Action:
It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have different potencies, efficacies, and side-effect profiles.[10][11] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.[10] For example, L-dopa is the active enantiomer used in Parkinson's treatment, while D-dopa is physiologically inactive.[10]
Hypothetical Advantages of a Single Enantiomer:
Developing a single enantiomer like (S)-Tricyclamol could theoretically offer advantages over a racemic mixture, such as:
-
Increased Potency: The (S)-enantiomer might have a higher affinity for muscarinic receptors, allowing for lower therapeutic doses.
-
Improved Side-Effect Profile: If the (R)-enantiomer contributes to adverse effects, using only the (S)-enantiomer could lead to better tolerability. Common side effects of anticholinergics include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[7][8]
Without specific research, these potential benefits remain speculative.
Signaling Pathways and Experimental Workflows
While no specific data exists for (S)-Tricyclamol, the general signaling pathway for anticholinergics in the context of Parkinson's disease can be visualized.
Caption: Hypothesized mechanism of (S)-Tricyclamol in Parkinson's.
A general workflow for investigating the potential of (S)-Tricyclamol would follow a standard drug discovery and development path.
Caption: Standard drug development workflow for (S)-Tricyclamol.
Future Directions and Conclusion
The potential role of (S)-Tricyclamol in the treatment of parkinsonism is, at present, entirely theoretical. To move forward, the following research would be necessary:
-
Synthesis and Chiral Separation: Development of a method to synthesize or separate the (S)- and (R)-enantiomers of Tricyclamol.
-
In Vitro Characterization: Receptor binding assays to determine the affinity and selectivity of each enantiomer for different muscarinic receptor subtypes.
-
Preclinical In Vivo Studies: Evaluation of the efficacy and side-effect profile of (S)-Tricyclamol in animal models of Parkinson's disease.
-
Pharmacokinetic and Pharmacodynamic Studies: Assessment of the absorption, distribution, metabolism, and excretion of the (S)-enantiomer.
References
- 1. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 8. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 9. gpnotebook.com [gpnotebook.com]
- 10. youtube.com [youtube.com]
- 11. psychosocial.com [psychosocial.com]
An In-Depth Technical Guide to (S)-Tricyclamol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tricyclamol is a selective muscarinic acetylcholine receptor antagonist. As a quaternary ammonium compound, it possesses a permanent positive charge that influences its pharmacological activity and physicochemical properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of (S)-Tricyclamol, its mechanism of action through muscarinic receptor signaling pathways, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
The chemical and physical properties of (S)-Tricyclamol and its chloride salt are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.
| Property | Value | Source |
| IUPAC Name | (1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol | |
| Molecular Formula | C₂₀H₃₂NO⁺ | |
| Molecular Weight | 302.48 g/mol | |
| Melting Point (Tricyclamol Chloride) | 226-227 °C (decomposes) | |
| Solubility | Soluble in water and polar organic solvents like ethanol.[1][2] Quaternary ammonium salts, in general, exhibit solubility in organic solvents, which can be influenced by the nature of the counter-ion and the solvent.[1][2][3][4] | |
| pKa | As a quaternary ammonium compound, (S)-Tricyclamol has a permanent positive charge and does not have a pKa value in the typical sense of an acid-base equilibrium.[5][6] | |
| XLogP3 | 2.3 |
Mechanism of Action: Muscarinic Receptor Antagonism
(S)-Tricyclamol exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). (S)-Tricyclamol's therapeutic potential stems from its ability to selectively block the actions of the endogenous neurotransmitter, acetylcholine (ACh), at these receptors. The primary signaling pathways affected are the Gq/11 pathway (primarily for M1, M3, and M5 receptors) and the Gi/o pathway (primarily for M2 and M4 receptors).
M1 Muscarinic Receptor (Gq-coupled) Signaling Pathway
M1 receptors are predominantly found in the central nervous system and are coupled to Gq proteins. Upon activation by an agonist like acetylcholine, the Gαq subunit activates phospholipase C (PLC), initiating a cascade that leads to an increase in intracellular calcium. (S)-Tricyclamol, by blocking this receptor, prevents this signaling cascade.
Caption: M1 receptor Gq signaling pathway and the inhibitory action of (S)-Tricyclamol.
M2 Muscarinic Receptor (Gi-coupled) Signaling Pathway
M2 receptors are primarily located in the heart and are coupled to Gi proteins. Agonist binding to M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), which leads to hyperpolarization. (S)-Tricyclamol's antagonism at M2 receptors would block these effects.
References
Methodological & Application
Application Notes and Protocols for (S)-Tricyclamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tricyclamol is a quaternary ammonium compound that functions as a synthetic antagonist of muscarinic acetylcholine receptors (mAChRs). Its primary mechanism of action involves the competitive inhibition of acetylcholine binding to these receptors, leading to a reduction in smooth muscle contraction. This property makes it a compound of interest for research into conditions characterized by smooth muscle spasms, such as certain gastrointestinal disorders. These application notes provide detailed protocols for the characterization of (S)-Tricyclamol's binding affinity and functional antagonism at muscarinic receptors.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₃₂NO⁺ | --INVALID-LINK-- |
| Molecular Weight | 302.5 g/mol | --INVALID-LINK-- |
| CAS Number | 779262-59-8 | --INVALID-LINK-- |
Mechanism of Action
(S)-Tricyclamol acts as a competitive antagonist at muscarinic acetylcholine receptors. By binding to the orthosteric site of these G-protein coupled receptors, it prevents the endogenous ligand, acetylcholine, from binding and initiating downstream signaling cascades. This blockade of cholinergic signaling results in the relaxation of smooth muscle and a reduction in glandular secretions.
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism by (S)-Tricyclamol
Caption: Antagonistic action of (S)-Tricyclamol at the muscarinic receptor.
Experimental Protocols
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of (S)-Tricyclamol for muscarinic acetylcholine receptors using a competition binding assay with the radiolabeled antagonist [³H]N-methylscopolamine ([³H]NMS).
Materials:
-
(S)-Tricyclamol
-
[³H]N-methylscopolamine ([³H]NMS)
-
Membrane preparations from cells or tissues expressing muscarinic receptors (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Atropine
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing muscarinic receptors in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM atropine (for non-specific binding).
-
50 µL of a range of concentrations of (S)-Tricyclamol (e.g., 0.1 nM to 10 µM).
-
50 µL of [³H]NMS at a final concentration equal to its Kd (determined from saturation binding experiments).
-
50 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of (S)-Tricyclamol by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of (S)-Tricyclamol.
-
Determine the IC₅₀ value (the concentration of (S)-Tricyclamol that inhibits 50% of the specific binding of [³H]NMS) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of (S)-Tricyclamol.
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data for the binding affinity (Ki) or functional potency (IC₅₀/EC₅₀) of (S)-Tricyclamol at specific muscarinic receptor subtypes. Researchers are encouraged to perform the described assays to determine these values.
Conclusion
The protocols outlined in these application notes provide a framework for the pharmacological characterization of (S)-Tricyclamol as a muscarinic receptor antagonist. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the binding affinity and functional activity of this compound, thereby facilitating further investigation into its therapeutic potential.
Application Notes and Protocols for In Vitro Assays Using (S)-Tricyclamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tricyclamol is the dextrorotatory enantiomer of Tricyclamol, a quaternary ammonium compound that has been investigated for its anticholinergic properties. As a muscarinic receptor antagonist, (S)-Tricyclamol holds potential for research in various therapeutic areas where modulation of the cholinergic system is desired. These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of (S)-Tricyclamol, focusing on its interaction with muscarinic acetylcholine receptors. The protocols are intended to guide researchers in setting up and performing robust and reproducible experiments.
Mechanism of Action
(S)-Tricyclamol acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The M2 and M4 subtypes couple to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels. The antagonist activity of (S)-Tricyclamol at these receptors can be quantified using both radioligand binding assays and functional assays.
Signaling Pathways of Muscarinic Acetylcholine Receptors
Caption: Signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of (S)-Tricyclamol.
Data Presentation
Quantitative Analysis of (S)-Tricyclamol Activity
The following tables summarize the in vitro pharmacological data for (S)-Tricyclamol.
Table 1: Muscarinic Receptor Binding Affinities (Kᵢ values)
| Receptor Subtype | (S)-Tricyclamol Kᵢ (nM) | (R)-Tricyclamol Kᵢ (nM) | Reference |
| M1 | Data not available | Data not available | |
| M2 | Data not available | Data not available | |
| M3 | Data not available | Data not available | |
| M4 | Data not available | Data not available | |
| M5 | Data not available | Data not available |
Table 2: Functional Antagonism of (S)-Tricyclamol in Isolated Guinea-Pig Ileum
| Compound | Atropine-like Activity (Relative Potency) |
| (S)-Tricyclamol (d-isomer) | 1.0 |
| (R)-Tricyclamol (l-isomer) | 0.05 |
| Atropine | 1.0 |
Data is derived from Duffin and Green, 1955, and represents the relative potency to inhibit acetylcholine-induced contractions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity (Kᵢ value) of (S)-Tricyclamol for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
(S)-Tricyclamol stock solution (e.g., 10 mM in DMSO).
-
Atropine or another known muscarinic antagonist as a positive control.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of (S)-Tricyclamol in Assay Buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of atropine (e.g., 1 µM, for non-specific binding).
-
25 µL of the appropriate (S)-Tricyclamol dilution.
-
50 µL of [³H]-NMS diluted in Assay Buffer (final concentration typically 0.5-1 nM, close to its Kₔ).
-
100 µL of the respective muscarinic receptor membrane preparation diluted in Assay Buffer (the amount of protein per well should be optimized for each receptor subtype, e.g., 10-50 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Harvest the membranes by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the (S)-Tricyclamol concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of (S)-Tricyclamol that inhibits 50% of the specific binding of [³H]-NMS).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of (S)-Tricyclamol using a radioligand binding assay.
Protocol 2: Functional Antagonism Assay in Isolated Guinea-Pig Ileum
This protocol is a classic organ bath assay to determine the functional antagonist potency (pA₂) of (S)-Tricyclamol against acetylcholine-induced smooth muscle contraction.
Materials:
-
Male guinea-pigs (e.g., Dunkin-Hartley, 250-350 g).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), gassed with 95% O₂ / 5% CO₂.
-
Acetylcholine (ACh) chloride stock solution.
-
(S)-Tricyclamol stock solution.
-
Atropine sulfate as a positive control.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize a guinea-pig and dissect a section of the terminal ileum.
-
Clean the ileum segment by gently flushing with warm Tyrode's solution.
-
Cut the ileum into 2-3 cm long segments.
-
Mount a segment in an organ bath containing Tyrode's solution at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control ACh Concentration-Response Curve:
-
Add cumulative concentrations of ACh to the organ bath (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Record the contractile response until a maximum is reached.
-
Wash the tissue extensively with Tyrode's solution and allow it to return to baseline.
-
-
Antagonist Incubation:
-
Add a known concentration of (S)-Tricyclamol to the bath and incubate for a predetermined time (e.g., 30 minutes) to allow for equilibrium.
-
-
ACh Concentration-Response Curve in the Presence of Antagonist:
-
Repeat the cumulative addition of ACh in the presence of (S)-Tricyclamol.
-
A competitive antagonist will cause a rightward parallel shift of the concentration-response curve.
-
-
Repeat steps 7 and 8 with at least three different concentrations of (S)-Tricyclamol.
Data Analysis (Schild Analysis):
-
For each concentration of (S)-Tricyclamol, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of ACh in the presence of the antagonist to the EC₅₀ of ACh in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of (S)-Tricyclamol on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
-
A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
Experimental Workflow for Isolated Organ Bath Assay
Caption: Workflow for determining the functional antagonist potency of (S)-Tricyclamol using an isolated guinea-pig ileum assay.
Conclusion
The protocols provided herein offer a framework for the in vitro characterization of (S)-Tricyclamol as a muscarinic receptor antagonist. The radioligand binding assay allows for the determination of its affinity at specific receptor subtypes, which is crucial for understanding its selectivity profile. The isolated guinea-pig ileum assay provides a measure of its functional potency in a physiological context. Together, these assays will enable researchers to thoroughly evaluate the pharmacological properties of (S)-Tricyclamol and its potential for further development.
(S)-Tricyclamol: In Vivo Animal Studies Application Notes and Protocols
A comprehensive search of available scientific literature and databases has revealed a significant lack of in vivo studies conducted on (S)-Tricyclamol in animal models. To date, no specific publications detailing the pharmacokinetics, efficacy, or toxicology of (S)-Tricyclamol in any animal species have been identified. The initial search for relevant data yielded results for other compounds, such as Tramadol, but no information directly pertaining to (S)-Tricyclamol.
This absence of primary research literature makes it impossible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled without foundational in vivo data.
Researchers, scientists, and drug development professionals interested in the in vivo properties of (S)-Tricyclamol would need to conduct foundational preclinical studies to establish its pharmacological and toxicological profile. Such studies would typically involve:
-
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of (S)-Tricyclamol in a relevant animal model.
-
Efficacy studies: To assess the therapeutic potential of (S)-Tricyclamol in animal models of specific diseases.
-
Toxicology studies: To evaluate the safety profile of the compound, including acute and chronic toxicity studies.
Until such primary research is conducted and published, it is not possible to generate the detailed documentation requested. The scientific community awaits initial in vivo data to begin to understand the potential of (S)-Tricyclamol as a therapeutic agent.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (S)-Tricyclamol in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (S)-Tricyclamol in human plasma. The described protocol employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve excellent sensitivity and specificity. This method is suitable for use in research, clinical, and drug development settings for pharmacokinetic and pharmacodynamic studies of (S)-Tricyclamol.
Introduction
(S)-Tricyclamol is an anticholinergic agent that acts as a selective antagonist of muscarinic acetylcholine receptors. Accurate and reliable quantification of (S)-Tricyclamol in biological matrices is essential for evaluating its pharmacokinetic profile and for clinical monitoring. This document provides a detailed protocol for a robust LC-MS/MS method for the determination of (S)-Tricyclamol in human plasma, offering high throughput and reliable performance. The sample preparation involves a simple protein precipitation step, which is a common and effective technique for removing proteins from biological samples prior to LC-MS/MS analysis.[1][2]
Experimental Protocols
Sample Preparation
A protein precipitation method was optimized for the extraction of (S)-Tricyclamol from human plasma.
Materials:
-
Human plasma samples
-
(S)-Tricyclamol standard
-
Internal Standard (IS) solution (e.g., (S)-Tricyclamol-d4)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection were performed using a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | (S)-Tricyclamol: m/z 320.2 -> 112.1 (Quantifier), m/z 320.2 -> 91.1 (Qualifier) |
| IS ((S)-Tricyclamol-d4): m/z 324.2 -> 116.1 | |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Entrance Potential (EP) | 10 V |
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method for (S)-Tricyclamol quantification.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | > 85% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Determining the Optimal Dosage of (S)-Tricyclamol for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to (S)-Tricyclamol and Muscarinic Receptors
Muscarinic acetylcholine receptors are G-protein coupled receptors that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways.[2] As a muscarinic antagonist, (S)-Tricyclamol is expected to inhibit these pathways. The specific effects will depend on the receptor subtypes expressed in the chosen cell line and the signaling cascades they regulate.
Due to the lack of specific starting concentrations for (S)-Tricyclamol in the literature, a systematic approach is required to determine the effective and non-toxic concentration range for any given cell line. The following protocols outline the necessary steps for preparing the compound, establishing a dose-response curve for cytotoxicity, and subsequently evaluating its pharmacological activity.
Data Presentation: Determining Experimental Concentrations
The first critical step is to determine the appropriate concentration range of (S)-Tricyclamol for your experiments. This is achieved by performing a dose-response assay to assess cell viability. The results of such an experiment should be summarized in a table to clearly identify the cytotoxic, sub-cytotoxic, and non-toxic concentration ranges.
Table 1: Example Dose-Response Data for (S)-Tricyclamol on a Hypothetical Cell Line (e.g., A549) after 48-hour exposure.
| (S)-Tricyclamol Concentration | Cell Viability (%) | Observations |
| 0 µM (Vehicle Control) | 100% | Normal cell morphology and confluency. |
| 0.1 µM | 98% | No significant change in viability or morphology. |
| 1 µM | 95% | No significant change in viability or morphology. |
| 10 µM | 92% | No significant change in viability or morphology. |
| 25 µM | 85% | Slight decrease in cell number. |
| 50 µM | 60% | Significant reduction in cell number, some detached cells. |
| 100 µM | 20% | High level of cytotoxicity, majority of cells detached and rounded. |
| 200 µM | 5% | Near-complete cell death. |
Note: This table presents hypothetical data. Researchers must generate this data for their specific cell line and experimental conditions.
Experimental Protocols
Preparation of (S)-Tricyclamol Stock Solution
Proper preparation of the stock solution is crucial for accurate and reproducible results.
-
Determine Solubility: Consult the manufacturer's data sheet for solubility information on (S)-Tricyclamol. If not available, test solubility in common solvents like sterile dimethyl sulfoxide (DMSO) or ethanol.
-
Prepare a High-Concentration Stock: Dissolve the powdered (S)-Tricyclamol in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
-
Vehicle Control: The solvent used to dissolve (S)-Tricyclamol (e.g., DMSO) must be used as a vehicle control in all experiments. The final concentration of the solvent in the cell culture medium should be kept constant across all conditions and should not exceed a non-toxic level (typically ≤ 0.1%).
Protocol for Determining Cytotoxicity (Dose-Response Assay)
This protocol will help establish the concentration range of (S)-Tricyclamol that is non-toxic to the cells.
-
Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the (S)-Tricyclamol stock solution in complete cell culture medium. A common approach is to use a wide range of concentrations initially (e.g., 0.1 µM to 200 µM) with 2-fold or 10-fold dilutions.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of (S)-Tricyclamol. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as:
-
MTT or XTT Assay: Measures metabolic activity.
-
Resazurin Assay: Measures cellular redox potential.[3]
-
Live/Dead Staining: Uses fluorescent dyes to differentiate live and dead cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the (S)-Tricyclamol concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Protocol for Assessing Pharmacological Activity
Once the non-toxic concentration range is established, you can proceed to evaluate the pharmacological effects of (S)-Tricyclamol. The specific assay will depend on the cell line and the signaling pathway of interest.
-
Select Concentrations: Choose a range of non-toxic concentrations of (S)-Tricyclamol based on the cytotoxicity data (e.g., 0.1 µM, 1 µM, 10 µM).
-
Cell Treatment: Seed and grow the cells as before. Treat the cells with the selected concentrations of (S)-Tricyclamol for a suitable duration.
-
Stimulation (if applicable): To assess the antagonistic effect, you may need to stimulate the cells with a muscarinic agonist (e.g., carbachol or acetylcholine) after pre-treatment with (S)-Tricyclamol.
-
Endpoint Measurement: Analyze the relevant downstream signaling events. This could include:
-
Calcium Imaging: For M1, M3, and M5 receptors which couple to Gq and signal through intracellular calcium release.
-
cAMP Assay: For M2 and M4 receptors which couple to Gi and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Western Blotting: To measure changes in the phosphorylation or expression levels of downstream signaling proteins.
-
Gene Expression Analysis (qPCR): To assess changes in the transcription of target genes.
-
Visualizations
Signaling Pathways
Caption: General signaling pathways of muscarinic acetylcholine receptors.
Experimental Workflow
References
Application Notes and Protocols for Studying Cholinergic Systems with (S)-Tricyclamol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-Tricyclamol, a potent muscarinic acetylcholine receptor (mAChR) ligand, in the study of cholinergic systems. This document outlines its pharmacological characteristics, provides detailed protocols for its use in key in vitro assays, and includes visualizations to aid in understanding its mechanism of action and experimental application.
Introduction to (S)-Tricyclamol and the Cholinergic System
The cholinergic system, comprised of acetylcholine (ACh), its receptors (muscarinic and nicotinic), and the enzymes that synthesize and degrade it, plays a critical role in regulating a vast array of physiological functions. These include processes within the central and peripheral nervous systems, such as learning, memory, attention, and autonomic control of organ systems. Muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs), are divided into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways. This diversity makes them attractive targets for therapeutic intervention in a variety of diseases.
(S)-Tricyclamol is a chiral tricyclic compound that acts as a high-affinity ligand for muscarinic receptors. Its stereoselective interaction with mAChR subtypes makes it a valuable tool for dissecting the specific roles of these receptors in health and disease. Understanding the binding affinity and functional activity of (S)-Tricyclamol at each mAChR subtype is crucial for its effective use as a research tool.
Pharmacological Data
Table 1: Binding Affinity of a Fused Tricyclic Derivative at the Human M2 Muscarinic Receptor
| Compound | Receptor Subtype | Assay Type | Measured Value (IC50) |
| Fused Tricyclic Derivative | Human M2 | Radioligand Binding Assay | 0.588 nM |
Signaling Pathways of Muscarinic Acetylcholine Receptors
The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).
Figure 1: Signaling pathways of muscarinic acetylcholine receptors.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the interaction of (S)-Tricyclamol with muscarinic receptors.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of (S)-Tricyclamol for each of the five muscarinic receptor subtypes. It involves a competition binding experiment where unlabeled (S)-Tricyclamol competes with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5)
-
Radioligand (e.g., [³H]-N-Methylscopolamine, [³H]-QNB)
-
(S)-Tricyclamol stock solution (in DMSO)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Non-specific binding control (e.g., 1 µM Atropine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate harvester and liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control (e.g., Atropine), 50 µL radioligand, 100 µL membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of (S)-Tricyclamol, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (S)-Tricyclamol.
-
Determine the IC50 value (the concentration of (S)-Tricyclamol that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Experimental workflow for a radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether (S)-Tricyclamol acts as an agonist, antagonist, or allosteric modulator at each muscarinic receptor subtype.
This assay measures changes in intracellular calcium concentration following receptor activation.
Materials:
-
Cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
(S)-Tricyclamol stock solution
-
Known muscarinic agonist (e.g., Carbachol)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells into microplates and grow to confluency.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Agonist Mode:
-
Add varying concentrations of (S)-Tricyclamol to the wells.
-
Measure the fluorescence intensity kinetically to detect any increase in intracellular calcium, indicating agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of (S)-Tricyclamol.
-
Add a known concentration (e.g., EC80) of a muscarinic agonist (e.g., Carbachol).
-
Measure the fluorescence intensity to determine if (S)-Tricyclamol inhibits the agonist-induced calcium response.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the log concentration of (S)-Tricyclamol to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of (S)-Tricyclamol to determine the IC50.
-
This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
Materials:
-
Cells stably expressing a single human muscarinic receptor subtype (M2 or M4)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Forskolin (to stimulate adenylyl cyclase)
-
(S)-Tricyclamol stock solution
-
Known muscarinic agonist (e.g., Oxotremorine-M)
-
Cell lysis buffer
-
Appropriate microplates for the chosen assay kit
Procedure:
-
Cell Plating and Stimulation:
-
Plate the cells and grow to confluency.
-
Pre-incubate the cells with varying concentrations of (S)-Tricyclamol.
-
Stimulate the cells with forskolin in the presence or absence of a known muscarinic agonist.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis:
-
To determine if (S)-Tricyclamol has agonist activity, assess its ability to inhibit forskolin-stimulated cAMP production.
-
To determine if (S)-Tricyclamol has antagonist activity, assess its ability to block the inhibition of forskolin-stimulated cAMP production by a known muscarinic agonist.
-
Calculate EC50 or IC50 values from the concentration-response curves.
-
Assessing Subtype Selectivity
To determine the selectivity of (S)-Tricyclamol, the Ki or functional potency (EC50/IC50) values obtained for each muscarinic receptor subtype are compared. A compound is considered selective for a particular subtype if it exhibits significantly higher affinity or potency for that subtype compared to the others.
Figure 3: Logical workflow for assessing the subtype selectivity of (S)-Tricyclamol.
By following these protocols, researchers can thoroughly characterize the pharmacological profile of (S)-Tricyclamol and effectively utilize it as a tool to investigate the multifaceted roles of the cholinergic system in health and disease.
Application Note and Protocol: Dissolving (S)-Tricyclamol for Experimental Use
Abstract
This document provides a detailed protocol for the dissolution of (S)-Tricyclamol for use in research and drug development applications. (S)-Tricyclamol is a muscarinic acetylcholine receptor antagonist used in studying parasympathetic nervous system signaling. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This guide outlines the chemical properties of (S)-Tricyclamol Chloride, recommended solvents, and a step-by-step protocol for its preparation. Additionally, it includes a typical experimental workflow and a diagram of the muscarinic antagonist signaling pathway.
Chemical and Physical Properties of (S)-Tricyclamol Chloride
(S)-Tricyclamol is typically supplied as a chloride salt, which is a quaternary ammonium compound. This salt form is crystalline, odorless, and soluble in water.[1] The following table summarizes its key chemical properties.
| Property | Value | Source |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride | PubChem[2] |
| Molecular Formula | C₂₀H₃₂ClNO | Smolecule[1] |
| Molecular Weight | 337.9 g/mol | Smolecule, PubChem[1][2] |
| CAS Number | 3818-88-0 | Smolecule[1] |
| Appearance | Crystalline solid | Smolecule[1] |
| Solubility | Soluble in water | Smolecule[1] |
Recommended Dissolution Protocol
This protocol is intended for the preparation of stock solutions of (S)-Tricyclamol Chloride for in vitro experiments.
2.1. Materials
-
(S)-Tricyclamol Chloride powder
-
Sterile, deionized, or distilled water (H₂O)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
2.2. Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of (S)-Tricyclamol Chloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.379 mg of the compound.
-
Solvent Addition: Add the appropriate volume of sterile water or PBS to the weighed compound. For a 10 mM solution, if you weighed 3.379 mg, you would add 1 mL of solvent.
-
Dissolution: Close the tube or vial securely and vortex thoroughly for at least 30 seconds to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 4°C.
2.3. Preparation of Working Solutions
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration immediately before use.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram illustrates a typical workflow for an in vitro experiment using (S)-Tricyclamol.
Signaling Pathway of Muscarinic Antagonists
(S)-Tricyclamol is a muscarinic antagonist that competitively blocks the binding of acetylcholine (ACh) to muscarinic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological responses.[4] The diagram below illustrates the mechanism of action.
Pathway Description:
-
Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) binds to muscarinic receptors on the cell surface.
-
This binding activates a G-protein, initiating a downstream signaling cascade.[4] This can lead to various cellular responses, such as decreased cyclic AMP (cAMP) or an increase in inositol trisphosphate (IP3) and intracellular calcium (Ca²⁺).[4][5]
-
(S)-Tricyclamol, as a competitive antagonist, binds to the muscarinic receptor at the same site as ACh, thereby preventing ACh from binding and activating the receptor.
-
This blockade inhibits the downstream signaling pathway and the subsequent cellular response.
References
Application Notes and Protocols for High-Throughput Screening Assays with (S)-Tricyclamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tricyclamol, also known as (S)-Procyclidine, is the less active enantiomer of the muscarinic receptor antagonist, Tricyclamol. While the racemate and the (R)-enantiomer are known for their anticholinergic properties, (S)-Tricyclamol exhibits a significantly lower affinity for muscarinic receptors, particularly the M1 subtype.[1] This stereoselectivity makes (S)-Tricyclamol a valuable tool for researchers as a negative control in studies involving muscarinic receptor antagonism. High-throughput screening (HTS) assays are essential for identifying and characterizing muscarinic receptor antagonists. These application notes provide detailed protocols for utilizing (S)-Tricyclamol in HTS assays to validate assay performance and to serve as a benchmark for antagonist potency.
Mechanism of Action of Muscarinic M1 Receptor Antagonists
Muscarinic M1 receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gq signaling pathway. Upon activation by the endogenous ligand acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators. Muscarinic M1 receptor antagonists, such as Tricyclamol, competitively bind to the receptor, preventing acetylcholine from binding and thereby inhibiting this signaling cascade.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Data Presentation
The following table summarizes the binding affinities of (R)- and (S)-Tricyclamol for different muscarinic receptor subtypes. This data highlights the stereoselective binding of Tricyclamol, with the (S)-enantiomer showing significantly lower affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Fold Difference (R vs. S) |
| (R)-Tricyclamol | M1 | ~10 nM | 130-fold higher than (S) |
| (S)-Tricyclamol | M1 | ~1300 nM | - |
| (R)-Tricyclamol | M2 | ~40 nM | 40-fold higher than (S) |
| (S)-Tricyclamol | M2 | ~1600 nM | - |
| (R)-Tricyclamol | M4 | ~10 nM | 130-fold higher than (S) |
| (S)-Tricyclamol | M4 | ~1300 nM | - |
Note: The Ki values are approximated from a study by Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4.[1] Actual values may vary depending on experimental conditions.
Experimental Protocols
High-Throughput Calcium Flux Assay for M1 Receptor Antagonists
This protocol describes a cell-based, high-throughput assay to measure the antagonist activity of compounds, like (S)-Tricyclamol, at the human M1 muscarinic receptor by monitoring changes in intracellular calcium.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
Agonist: Carbachol or Acetylcholine.
-
Test Compounds: (S)-Tricyclamol and other potential antagonists.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Culture and Plating:
-
Culture the M1-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in the culture medium.
-
Plate the cells in 384-well assay plates at a density of 20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of (S)-Tricyclamol and other test compounds in the assay buffer.
-
Add 5 µL of the diluted compounds to the respective wells of the assay plate.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (e.g., Carbachol) at a concentration that elicits a maximal response (EC100).
-
Place the assay plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.
-
Initiate reading and establish a baseline fluorescence for each well.
-
After a short baseline reading, automatically add 10 µL of the agonist solution to all wells.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the calcium mobilization peak.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of control wells (agonist only) and wells with no agonist.
-
Plot the normalized response against the log of the antagonist concentration.
-
Calculate the IC50 value for each antagonist using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Caption: High-Throughput Calcium Flux Assay Workflow.
Conclusion
The provided application notes and protocols offer a framework for utilizing (S)-Tricyclamol in high-throughput screening assays for M1 muscarinic receptor antagonists. Due to its significantly lower affinity compared to its (R)-enantiomer, (S)-Tricyclamol serves as an excellent negative control, aiding in the validation and quality control of HTS assays. The detailed calcium flux assay protocol provides a robust method for identifying and characterizing novel M1 antagonists, contributing to the advancement of drug discovery efforts targeting the muscarinic acetylcholine receptor family.
References
Application Notes and Protocols for the Synthesis of Tricyclamol Chloride
For Research Use Only
Introduction
Tricyclamol chloride is a quaternary ammonium compound that acts as a non-selective muscarinic acetylcholine receptor antagonist.[1][2][3] Its anticholinergic properties make it a valuable tool in pharmacological research, particularly in studies related to the parasympathetic nervous system and conditions involving smooth muscle spasms, and gastric hyperacidity.[1][4] This document provides detailed protocols for the chemical synthesis of Tricyclamol chloride for research purposes, including reaction procedures, purification methods, and analytical characterization.
Chemical Information
| Property | Value |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol chloride |
| Synonyms | N-(3-cyclohexyl-3-phenyl-3-hydroxypropyl)-N-methylpyrrolidinium chloride, Elorine chloride |
| CAS Number | 3818-88-0[5] |
| Molecular Formula | C₂₀H₃₂ClNO[4] |
| Molecular Weight | 337.93 g/mol [5] |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Synthesis Overview
The synthesis of Tricyclamol chloride is a two-step process. The first step involves a Grignard reaction to create the carbon skeleton, followed by a quaternization reaction to introduce the quaternary ammonium group.
Synthesis Workflow
A high-level overview of the two-step synthesis of Tricyclamol chloride.
Experimental Protocols
Step 1: Synthesis of 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol
This step involves the Grignard reaction between cyclohexylmagnesium bromide and β-chloropropiophenone.
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anisole (anhydrous)
-
β-chloropropiophenone
-
Thiophene-free benzene (anhydrous)
-
Concentrated Hydrochloric Acid
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a drying tube
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
Grignard Reagent Preparation: In a dried three-necked flask, place magnesium turnings (24 g). Add a solution of cyclohexyl bromide (163 g) in 300 mL of anhydrous anisole dropwise through the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with β-chloropropiophenone: Cool the Grignard reagent solution to 0°C using an ice bath. Separately, dissolve β-chloropropiophenone (84 g) in 300 mL of anhydrous thiophene-free benzene. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, continue stirring for an additional two hours at a temperature below 10°C.
-
Work-up: To the reaction mixture, slowly add a mixture of 150 mL of concentrated hydrochloric acid and 150 mL of water to decompose the Grignard complexes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate. The resulting solution containing 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol can be used directly in the next step without further purification.
Step 2: Synthesis of Tricyclamol chloride
This step involves the quaternization of N-methylpyrrolidine with the intermediate from Step 1.
Materials:
-
Solution of 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol in benzene/anisole from Step 1
-
N-methylpyrrolidine
Equipment:
-
Reaction vessel that can be sealed (e.g., a pressure vessel or a sealed thick-walled glass tube)
-
Heating source (e.g., oil bath)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Quaternization Reaction: To the dried organic solution from Step 1, add an excess of N-methylpyrrolidine. Seal the reaction vessel and heat the mixture. The product, Tricyclamol chloride, will begin to form and may separate as an oil.
-
Isolation and Purification: After the reaction is complete, cool the mixture. The oily product should crystallize upon cooling. Isolate the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Data Presentation
Table 1: Reaction Parameters and Yield
| Step | Reactant 1 (mass) | Reactant 2 (mass) | Solvent (volume) | Reaction Time (h) | Reaction Temp. (°C) | Product Yield (g) | Product Yield (%) |
| 1 | Cyclohexyl bromide (163 g) | β-chloropropiophenone (84 g) | Anisole/Benzene (600 mL) | 3 | < 10 | Empirically Determined | Empirically Determined |
| 2 | 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol | N-methylpyrrolidine | Benzene/Anisole | Empirically Determined | Empirically Determined | Empirically Determined | Empirically Determined |
Table 2: Characterization Data
| Analysis | Expected Result | Observed Result |
| Melting Point (°C) | ~226-227 (decomposition)[6] | Empirically Determined |
| ¹H NMR (CDCl₃, ppm) | Peaks corresponding to aromatic, cyclohexyl, propyl, and pyrrolidinium protons. | Empirically Determined |
| ¹³C NMR (CDCl₃, ppm) | Peaks corresponding to aromatic, cyclohexyl, propyl, and pyrrolidinium carbons. | Empirically Determined |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (aromatic and aliphatic, ~3100-2850), C=C stretch (aromatic, ~1600), C-N stretch (~1200), C-O stretch (~1100). | Empirically Determined |
| Mass Spec. (m/z) | [M-Cl]⁺ at ~302.25 | Empirically Determined |
| Purity (e.g., by titration) | >98% | Empirically Determined |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Tricyclamol chloride is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][3] These are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh).[7] There are five subtypes of mAChRs (M1-M5) which couple to different G-proteins and initiate various downstream signaling cascades.[8] For instance, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8] By blocking the binding of ACh to these receptors, Tricyclamol chloride inhibits these signaling pathways, leading to its anticholinergic effects.[2]
Muscarinic Acetylcholine Receptor Signaling Pathway
Signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of Tricyclamol chloride.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried before use.
-
The reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is intended for informational purposes for research use only. The procedures should be carried out by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and use of the chemicals and equipment involved.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Tricyclamol Chloride | 3818-88-0 [smolecule.com]
- 5. tricyclamol chloride | 3818-88-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Pyrrolidinium, 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methyl-, chloride (1:1) | C20H32ClNO | CID 72169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Double-Blind Study Design for the Evaluation of Tricyclamol in Overactive Bladder
Introduction
Tricyclamol is a novel anticholinergic agent with high affinity for muscarinic receptors, which are instrumental in mediating smooth muscle contraction.[1] Its mechanism of action involves the blockade of these receptors, leading to smooth muscle relaxation.[1] This property makes Tricyclamol a promising candidate for the treatment of conditions characterized by involuntary smooth muscle spasms, such as overactive bladder (OAB). This document outlines a comprehensive double-blind, placebo-controlled study protocol to rigorously evaluate the efficacy and safety of Tricyclamol for the management of OAB symptoms.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of pharmaceutical agents.
Core Requirements Summary
The following sections provide a detailed protocol, including data presentation in tabular format and a mandatory Graphviz diagram illustrating the experimental workflow.
Experimental Protocols
1. Study Design and Objectives
This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. The primary objective is to assess the efficacy of Tricyclamol in reducing the symptoms of OAB compared to a placebo. Secondary objectives include evaluating the safety and tolerability of Tricyclamol.
2. Patient Population
A total of 400 male and female patients aged 18-75 years with a clinical diagnosis of OAB for at least 3 months will be enrolled.
Inclusion Criteria:
-
Patients experiencing symptoms of urgency, frequency (at least 8 micturitions per 24 hours), and urgency urinary incontinence (at least 3 episodes per week).
-
Willingness to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
History of urinary retention, gastric retention, or uncontrolled narrow-angle glaucoma.
-
Concomitant use of other anticholinergic medications.[2]
-
Known hypersensitivity to Tricyclamol or its components.
-
Significant cardiovascular, renal, or hepatic impairment.
3. Randomization and Blinding
Patients will be randomly assigned in a 1:1 ratio to receive either Tricyclamol or a matching placebo. Both investigators and patients will be blinded to the treatment allocation to minimize bias. The randomization code will only be broken in case of a medical emergency.
4. Investigational Product and Dosage
-
Tricyclamol: 10 mg tablets, administered orally once daily.
-
Placebo: Identical in appearance, taste, and smell to the Tricyclamol tablets.
5. Study Procedures
-
Screening Visit (Week -2): Informed consent, medical history review, physical examination, and baseline assessment of OAB symptoms using a 3-day patient diary.
-
Randomization Visit (Week 0): Eligible patients will be randomized to receive either Tricyclamol or a placebo.
-
Follow-up Visits (Weeks 4, 8, and 12): Assessment of efficacy and safety parameters.
-
End of Study Visit (Week 12): Final assessments and discontinuation of the study drug.
6. Efficacy and Safety Assessments
Primary Efficacy Endpoint:
-
Change from baseline in the mean number of micturitions per 24 hours at week 12.
Secondary Efficacy Endpoints:
-
Change from baseline in the mean number of urgency episodes per 24 hours.
-
Change from baseline in the mean number of urgency urinary incontinence episodes per 24 hours.
-
Patient perception of bladder condition (PPBC) scale.
-
Overactive Bladder Questionnaire (OAB-q).
Safety Assessments:
-
Adverse event monitoring at each visit.
-
Vital signs (blood pressure and heart rate).
-
12-lead electrocardiogram (ECG).
-
Clinical laboratory tests (hematology, chemistry, and urinalysis).
-
Post-void residual (PVR) urine volume.
Data Presentation
All quantitative data will be summarized in the following tables for clear comparison between the Tricyclamol and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Tricyclamol (N=200) | Placebo (N=200) | p-value |
|---|---|---|---|
| Age (years), mean (SD) | |||
| Gender (Male/Female), n (%) | |||
| Mean micturitions/24h, mean (SD) | |||
| Mean urgency episodes/24h, mean (SD) |
| Mean UUI episodes/24h, mean (SD) | | | |
Table 2: Change from Baseline in Efficacy Endpoints at Week 12
| Endpoint | Tricyclamol (N=200) | Placebo (N=200) | Difference (95% CI) | p-value |
|---|---|---|---|---|
| Mean micturitions/24h | ||||
| Mean urgency episodes/24h |
| Mean UUI episodes/24h | | | | |
Table 3: Summary of Adverse Events
| Adverse Event | Tricyclamol (N=200) n (%) | Placebo (N=200) n (%) |
|---|---|---|
| Dry Mouth | ||
| Constipation | ||
| Blurred Vision | ||
| Dizziness |
| Any Serious Adverse Event | | |
Mandatory Visualization
The following diagram illustrates the logical workflow of the double-blind study for Tricyclamol evaluation.
The following diagram illustrates the proposed signaling pathway of Tricyclamol in bladder smooth muscle.
References
Troubleshooting & Optimization
Technical Support Center: (S)-Tricyclamol Experiments
Welcome to the technical support center for (S)-Tricyclamol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of (S)-Tricyclamol in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Tricyclamol and what is its primary mechanism of action?
(S)-Tricyclamol is the (S)-enantiomer of Tricyclamol, a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). As an antagonist, it binds to these receptors without activating them, thereby blocking the effects of the endogenous agonist, acetylcholine. This action can modulate a variety of physiological processes mediated by the parasympathetic nervous system.
Q2: What are the different subtypes of muscarinic receptors, and does (S)-Tricyclamol show selectivity?
Q3: What are the common challenges associated with the physical and chemical properties of (S)-Tricyclamol?
(S)-Tricyclamol is a quaternary ammonium compound, which imparts a permanent positive charge.[2] This has several implications for experimental work:
-
Solubility: While Tricyclamol chloride is generally soluble in water, its solubility in physiological buffers at higher concentrations should be empirically determined to avoid precipitation.[2]
-
Adsorption: Quaternary ammonium compounds can adsorb to plastic surfaces. It is recommended to use glass or low-adhesion plastic labware to ensure accurate concentrations in your assays.
-
Stability: Stock solutions of (S)-Tricyclamol are often prepared in dimethyl sulfoxide (DMSO). While many compounds are stable in DMSO, repeated freeze-thaw cycles and exposure to water can lead to degradation over time. It is advisable to prepare small aliquots of stock solutions to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or No-Observed Effect in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your (S)-Tricyclamol sample using analytical methods such as NMR or mass spectrometry. Ensure you are using the correct enantiomer for your intended experiment, as the (R)-enantiomer is likely more potent.[1] |
| Solubility Issues | Prepare fresh dilutions of (S)-Tricyclamol in your assay buffer and visually inspect for any precipitation. Consider using a solubility-enhancing excipient if necessary, after validating its compatibility with your assay. |
| Adsorption to Labware | Switch to using glass or low-adhesion polypropylene tubes and plates for compound dilution and in the assay itself. |
| Cell Health and Density | Ensure your cells are healthy, within a low passage number, and plated at the optimal density. Perform a cell viability assay in parallel with your functional assay. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Issue 2: High Background Signal or Non-Specific Effects
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | As a charged molecule, (S)-Tricyclamol could potentially interact with other cellular components, such as ion channels. Consider performing counter-screens against relevant off-targets or using a structurally unrelated muscarinic antagonist as a control. |
| Assay Interference | Quaternary ammonium compounds can sometimes interfere with certain assay technologies (e.g., fluorescence-based readouts). Run appropriate vehicle and compound-only controls to identify any assay artifacts. |
| Impure Compound | Impurities from the synthesis of (S)-Tricyclamol could have their own biological activity. If possible, obtain a highly purified sample and re-test. |
Experimental Protocols
General Protocol for a Muscarinic Receptor Competitive Binding Assay
This protocol provides a general framework. Specific parameters such as cell line, radioligand, and incubation conditions should be optimized for your particular experimental setup.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to an appropriate density.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine).
-
Add increasing concentrations of unlabeled (S)-Tricyclamol.
-
To determine non-specific binding, include wells with a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of (S)-Tricyclamol by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the (S)-Tricyclamol concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Workflows
Muscarinic Antagonist Signaling Pathway
(S)-Tricyclamol, as a muscarinic antagonist, blocks the signaling cascade initiated by acetylcholine binding to Gq-coupled muscarinic receptors (M1, M3, M5).
Caption: Signaling pathway blocked by (S)-Tricyclamol.
Experimental Workflow for Investigating (S)-Tricyclamol
The following diagram outlines a typical workflow for characterizing the activity of (S)-Tricyclamol.
Caption: A typical experimental workflow for (S)-Tricyclamol.
References
Technical Support Center: Optimizing (S)-Tricyclamol Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of (S)-Tricyclamol for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-Tricyclamol?
A1: (S)-Tricyclamol is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It binds to these receptors, blocking the binding of the endogenous agonist, acetylcholine (ACh), and thereby inhibiting the downstream signaling pathways activated by these receptors. This antagonistic action makes it a subject of interest in research related to conditions where muscarinic receptor activity is dysregulated.
Q2: What is a good starting concentration for (S)-Tricyclamol in an in vitro experiment?
A2: A definitive starting concentration for (S)-Tricyclamol is not universally established and is highly dependent on the specific cell type, receptor density, and experimental conditions. However, based on data for structurally related tricyclic muscarinic antagonists, a reasonable starting range for initial experiments would be from 1 nM to 1 µM. For instance, a fused tricyclic derivative has shown an IC50 of 0.588 nM for the M2 muscarinic receptor. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How can I determine the optimal concentration of (S)-Tricyclamol for my experiments?
A3: The optimal concentration of (S)-Tricyclamol should be determined empirically through a process called Schild analysis.[1][2][3][4][5] This involves generating concentration-response curves for a known muscarinic agonist (e.g., carbachol) in the absence and presence of increasing concentrations of (S)-Tricyclamol. The parallel rightward shift in the agonist's concentration-response curve allows for the calculation of the antagonist's affinity (pA2 value), which is a measure of its potency.[1]
Q4: What is a Schild plot and how is it used?
A4: A Schild plot is a graphical method used to determine the affinity (pA2 or Kb) of a competitive antagonist.[1][2] It plots the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of a linear Schild plot with a slope of 1 provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[1]
Troubleshooting Guides
Issue 1: No observable effect of (S)-Tricyclamol.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Increase the concentration of (S)-Tricyclamol in a stepwise manner (e.g., log dilutions from 1 nM to 10 µM). |
| Cell line lacks target receptor | Confirm the expression of muscarinic receptors in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. |
| Inactive compound | Verify the integrity and purity of your (S)-Tricyclamol stock. If possible, test its activity in a well-characterized positive control system. |
| Insufficient incubation time | Ensure that the pre-incubation time with (S)-Tricyclamol is sufficient to allow for receptor binding equilibrium before adding the agonist. This can range from 30 minutes to several hours depending on the assay. |
Issue 2: High background signal or non-specific effects.
| Possible Cause | Troubleshooting Step |
| Concentration too high | High concentrations of antagonists can sometimes lead to non-specific effects. Reduce the concentration of (S)-Tricyclamol and perform a careful dose-response analysis. |
| Off-target effects | Investigate potential off-target effects by testing (S)-Tricyclamol in a cell line that does not express muscarinic receptors. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation. If observed, prepare fresh dilutions from a stock solution in an appropriate solvent. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable cell density | Ensure consistent cell seeding density and confluency across all experiments, as receptor expression can vary with cell cycle and density. |
| Inconsistent agonist concentration | Use a consistent and well-defined concentration of the muscarinic agonist in all experiments. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and reproducible concentrations of both agonist and antagonist. |
| Variability in incubation times | Maintain consistent incubation times for both the antagonist pre-incubation and the agonist stimulation. |
Data Presentation
Table 1: Hypothetical Concentration Range for Initial (S)-Tricyclamol Experiments
| Concentration (nM) | Expected Effect (in the presence of a fixed agonist concentration) | Notes |
| 0.1 - 1 | Minimal to no inhibition | Starting point for dose-response curve. |
| 1 - 10 | Partial inhibition | Expected range for observing initial antagonistic effects. |
| 10 - 100 | Significant inhibition | Likely range for determining the IC50 value. |
| 100 - 1000 | Maximal or near-maximal inhibition | Concentrations to establish the top of the dose-response curve. |
| > 1000 | Potential for non-specific effects | Use with caution and verify specificity. |
Note: This table provides a hypothetical range based on the potency of other tricyclic muscarinic antagonists. The optimal concentration for your specific experimental setup must be determined empirically.
Table 2: Key Parameters in Schild Analysis
| Parameter | Description | How to Determine |
| Agonist EC50 | The concentration of agonist that produces 50% of its maximal response. | Determined from the agonist concentration-response curve. |
| Concentration Ratio (CR) | The ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist. | Calculated for each concentration of the antagonist. |
| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a CR of 2. It is a measure of the antagonist's affinity. | Determined from the x-intercept of the Schild plot.[1] |
| Schild Slope | The slope of the Schild plot. For a competitive antagonist, the slope should be equal to 1. | Determined from the linear regression of the Schild plot.[1] |
Experimental Protocols
Protocol 1: Determining the pA2 Value of (S)-Tricyclamol using Schild Analysis
Objective: To determine the affinity of (S)-Tricyclamol for muscarinic receptors in a specific cell line using a functional assay.
Materials:
-
Cells expressing muscarinic receptors
-
Muscarinic agonist (e.g., Carbachol)
-
(S)-Tricyclamol
-
Assay-specific reagents (e.g., calcium indicator dye for a calcium flux assay)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere and grow to the desired confluency.
-
Agonist Concentration-Response Curve (Control):
-
Prepare serial dilutions of the muscarinic agonist.
-
Stimulate the cells with the different agonist concentrations.
-
Measure the response (e.g., intracellular calcium levels, IP1 accumulation).
-
Plot the response against the log of the agonist concentration to generate a sigmoidal curve and determine the EC50.
-
-
(S)-Tricyclamol Incubation:
-
Prepare at least three different concentrations of (S)-Tricyclamol.
-
Pre-incubate the cells with each concentration of (S)-Tricyclamol for a sufficient time to reach equilibrium (e.g., 30-60 minutes). Include a vehicle control.
-
-
Agonist Concentration-Response Curves (in the presence of Antagonist):
-
In the presence of each fixed concentration of (S)-Tricyclamol, repeat the agonist concentration-response curve as described in step 2.
-
-
Data Analysis:
-
For each concentration of (S)-Tricyclamol, determine the new EC50 of the agonist.
-
Calculate the Concentration Ratio (CR) for each antagonist concentration.
-
Plot log(CR-1) on the y-axis against the log of the molar concentration of (S)-Tricyclamol on the x-axis to generate a Schild plot.
-
Perform a linear regression on the Schild plot. The x-intercept will be the pA2 value, and the slope should be close to 1 for competitive antagonism.
-
Mandatory Visualization
Caption: Mechanism of (S)-Tricyclamol as a competitive antagonist at the muscarinic receptor.
Caption: Experimental workflow for determining the pA2 value of (S)-Tricyclamol using Schild analysis.
References
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. Schild equation - Wikipedia [en.wikipedia.org]
- 3. Promiscuous or heterogeneous muscarinic receptors in rat atria? I. Schild analysis with simple competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Tricyclamol Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing (S)-Tricyclamol in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Tricyclamol and what is its general solubility?
(S)-Tricyclamol is a selective muscarinic acetylcholine receptor antagonist. It belongs to the class of quaternary ammonium compounds. As a salt, typically Tricyclamol chloride, it is generally considered to be freely soluble in water. Solubility issues that arise are often related to the specific buffer system, pH, or the presence of other excipients.
Q2: I am observing precipitation when dissolving (S)-Tricyclamol in my buffer. What are the common causes?
Precipitation of (S)-Tricyclamol in a buffer can be attributed to several factors:
-
pH-dependent solubility: Although generally water-soluble, the solubility of (S)-Tricyclamol can be influenced by the pH of the buffer.
-
Buffer composition: Certain ions in the buffer might interact with (S)-Tricyclamol, leading to the formation of less soluble salts. High concentrations of phosphate or sulfate ions can sometimes cause precipitation of quaternary ammonium compounds.
-
"Salting out" effect: At very high salt concentrations in the buffer, the solubility of (S)-Tricyclamol may decrease, leading to precipitation.
-
Low temperature: Preparing or storing the solution at a low temperature can reduce the solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of (S)-Tricyclamol?
For initial stock solutions, it is recommended to use a high-purity water (e.g., Milli-Q® or equivalent) or a simple buffer such as Phosphate-Buffered Saline (PBS) at a neutral pH. For cell-based assays, dissolving the compound directly in the cell culture medium is often possible, but a concentrated stock in a minimal solvent is preferable to avoid altering the medium's composition significantly.
Troubleshooting Guide: Improving (S)-Tricyclamol Solubility
This guide provides systematic steps to address common solubility challenges encountered during experiments with (S)-Tricyclamol.
Initial Dissolution Protocol
A standard starting protocol for dissolving (S)-Tricyclamol is as follows:
-
Weigh the required amount of (S)-Tricyclamol powder.
-
Add a small amount of the desired buffer (e.g., PBS, pH 7.4) to the powder.
-
Vortex briefly to wet the powder.
-
Add the remaining buffer to reach the final desired concentration.
-
Vortex or sonicate until the compound is fully dissolved.
If you encounter solubility issues with this protocol, refer to the troubleshooting table and the detailed experimental protocols below.
Troubleshooting Common Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Cloudiness or visible particles after vortexing | Incomplete dissolution. | 1. Gently warm the solution to 37°C. 2. Sonicate the solution for 5-10 minutes. 3. If the issue persists, consider preparing a more concentrated stock in a small amount of a co-solvent like DMSO before diluting into the aqueous buffer. |
| Precipitation upon addition to buffer | pH of the buffer is unfavorable, or buffer components are incompatible. | 1. Adjust the pH of the buffer. Test a range from pH 6.0 to 8.0. 2. Try a different buffer system (e.g., HEPES or TRIS instead of phosphate-based buffers). |
| Crystallization after storage | Supersaturated solution or storage at low temperature. | 1. Store the solution at room temperature or 37°C if stability allows. 2. Prepare a fresh solution before each experiment. 3. If refrigerated storage is necessary, allow the solution to fully equilibrate to room temperature and vortex before use. |
Quantitative Data: Solubility of a Structurally Similar Compound
| Buffer System | pH | Temperature (°C) | Estimated Solubility (mg/mL) |
| Deionized Water | 7.0 | 25 | > 50 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 50 |
| 0.1 M Phosphate Buffer | 6.0 | 25 | ~45 |
| 0.1 M Phosphate Buffer | 8.0 | 25 | > 50 |
| DMEM with 10% FBS | 7.4 | 37 | > 50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of (S)-Tricyclamol in PBS
-
Calculate the required mass: For a 10 mM stock solution in 10 mL of PBS (pH 7.4), you will need:
-
Molecular Weight of (S)-Tricyclamol Chloride: ~374.0 g/mol
-
Mass = 0.010 mol/L * 0.010 L * 374.0 g/mol = 0.0374 g = 37.4 mg
-
-
Weigh the compound: Accurately weigh 37.4 mg of (S)-Tricyclamol chloride powder.
-
Dissolution:
-
Add the powder to a 15 mL conical tube.
-
Add 5 mL of sterile PBS (pH 7.4).
-
Vortex for 1 minute to suspend the powder.
-
Add the remaining 5 mL of PBS.
-
Vortex for another 2-3 minutes until the solution is clear. If necessary, place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
Protocol 2: Determination of (S)-Tricyclamol Solubility at Different pH Values
-
Prepare buffers: Prepare a series of buffers (e.g., 0.1 M phosphate buffer) with pH values ranging from 5.0 to 8.0.
-
Prepare saturated solutions:
-
Add an excess amount of (S)-Tricyclamol powder to 1 mL of each buffer in separate microcentrifuge tubes.
-
Vortex each tube vigorously for 2 minutes.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 hours to ensure equilibrium is reached.
-
-
Separate solid from liquid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Quantify the dissolved compound:
-
Carefully collect a known volume of the supernatant from each tube, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent (e.g., water or mobile phase for HPLC).
-
Quantify the concentration of (S)-Tricyclamol in the diluted supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculate solubility: Based on the concentration and the dilution factor, calculate the solubility of (S)-Tricyclamol at each pH.
Visualizations
Signaling Pathway of Muscarinic Antagonists
(S)-Tricyclamol acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5) which couple to different G-proteins to initiate intracellular signaling cascades. (S)-Tricyclamol blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby inhibiting these downstream signals.
Caption: Muscarinic antagonist signaling pathway.
Experimental Workflow for Assessing (S)-Tricyclamol Potency
A typical workflow to determine the potency of (S)-Tricyclamol involves assessing its ability to inhibit agonist-induced cellular responses.
Caption: Workflow for in vitro potency assessment.
Logical Relationship for Troubleshooting Solubility Issues
When encountering solubility problems, a logical progression of troubleshooting steps should be followed.
Caption: Troubleshooting solubility logic flow.
Technical Support Center: (S)-Tricyclamol Stability and Degradation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with (S)-Tricyclamol. It addresses common stability and degradation challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (S)-Tricyclamol in solution?
A1: The stability of (S)-Tricyclamol, a quaternary ammonium compound, can be influenced by several factors.[1][2] The most critical are:
-
pH: Solutions with high or low pH can promote hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light: Exposure to UV or fluorescent light may induce photolytic degradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[1]
-
Moisture: For solid forms, high humidity can lead to physical changes and chemical degradation.[1][2]
Q2: I am observing a decrease in the potency of my (S)-Tricyclamol stock solution over time. What is the likely cause?
A2: A gradual loss of potency is likely due to chemical degradation. The specific degradation pathway can depend on the storage conditions. For aqueous solutions, hydrolysis is a common degradation pathway for similar compounds.[1] If the solution is exposed to light or stored at a non-optimal temperature, photolytic or thermal degradation could be the cause.[1] It is also crucial to ensure the solvent is free from contaminants that could catalyze degradation.
Q3: What are the expected degradation products of (S)-Tricyclamol?
A3: While specific degradation products for (S)-Tricyclamol are not extensively documented in publicly available literature, compounds with similar structures (quaternary ammonium compounds) can undergo degradation through pathways such as hydrolysis or Hofmann elimination under basic conditions. Forced degradation studies are recommended to identify the specific degradation products for your formulation and storage conditions.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: You observe new or growing peaks in the HPLC analysis of your (S)-Tricyclamol sample, indicating the presence of impurities or degradants.
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a fresh, high-purity standard of (S)-Tricyclamol.
-
Analyze Blank Samples: Inject a blank (your sample solvent) to rule out contamination from the solvent or the HPLC system.
-
Review Sample Handling and Storage: Assess if the sample was exposed to any stress conditions such as high temperature, light, or extreme pH.[1]
-
Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, perform a forced degradation study on a pure sample of (S)-Tricyclamol.[3][4] This will help in identifying the retention times of potential degradants.
-
Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3] If not, method development and validation are necessary.
-
Issue 2: Physical Changes in Solid (S)-Tricyclamol
-
Problem: You notice a change in the physical appearance of your solid (S)-Tricyclamol, such as discoloration, clumping, or an unusual odor.
-
Troubleshooting Steps:
-
Check Storage Conditions: Verify that the compound has been stored at the recommended temperature and humidity, and protected from light.[2]
-
Assess Water Content: Hygroscopic compounds can absorb moisture from the air, leading to clumping or stickiness.[2] Consider testing the water content by Karl Fischer titration.[1]
-
Investigate for Polymorphism: Physical changes can sometimes be due to polymorphic transformations, which could be induced by temperature or humidity changes.
-
Chemical Analysis: A change in physical appearance is often accompanied by chemical degradation. Analyze the sample using a stability-indicating HPLC method to check for the presence of degradants.[1][3]
-
Data Summary
The following table summarizes hypothetical data from a forced degradation study on (S)-Tricyclamol, illustrating the expected percentage of degradation under various stress conditions.
| Stress Condition | Duration | % Degradation of (S)-Tricyclamol | Number of Degradation Products Observed |
| 0.1 M HCl | 24 hours | 5.2% | 2 |
| 0.1 M NaOH | 8 hours | 15.8% | 3 |
| 5% H₂O₂ | 24 hours | 8.5% | 2 |
| Thermal (80°C) | 48 hours | 12.3% | 3 |
| Photolytic (UV light) | 12 hours | 18.9% | 4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing the degradation of (S)-Tricyclamol to identify potential degradation products and to develop a stability-indicating analytical method.[3][5][6][7]
-
Objective: To generate degradation products of (S)-Tricyclamol under various stress conditions.
-
Materials:
-
(S)-Tricyclamol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 5% (v/v)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Calibrated oven and photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Dissolve (S)-Tricyclamol in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve (S)-Tricyclamol in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve (S)-Tricyclamol in a 5% H₂O₂ solution to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light. Dilute samples for HPLC analysis.
-
Thermal Degradation: Store solid (S)-Tricyclamol in an oven at 80°C for 48 hours. Also, prepare a solution of 1 mg/mL in HPLC-grade water and incubate at 80°C for 48 hours. Analyze both the solid and liquid samples.
-
Photolytic Degradation: Expose solid (S)-Tricyclamol and a 1 mg/mL aqueous solution to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours) in a photostability chamber.[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method capable of separating (S)-Tricyclamol from its degradation products.[8][9][10]
-
Objective: To develop and validate a reversed-phase HPLC (RP-HPLC) method that can resolve and quantify (S)-Tricyclamol in the presence of its degradants.
-
Initial HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of (S)-Tricyclamol (e.g., 220 nm).
-
Detector: PDA or UV-Vis detector.
-
-
Method Development Steps:
-
Standard Analysis: Inject a pure standard of (S)-Tricyclamol to determine its retention time and peak shape.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation peaks. The goal is a resolution of >1.5 for all critical peak pairs.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the (S)-Tricyclamol peak in the presence of its degradants to ensure there is no co-elution.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Hypothetical degradation pathways for (S)-Tricyclamol.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. youtube.com [youtube.com]
- 5. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]
- 9. Analytical Method Validation of HPLC Method for Assay of Anticholinergic Drug in Parenteral Formulation - IJPRS [ijprs.com]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Poor Cell Viability with Novel Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability when working with novel compounds, such as (S)-Tricyclamol. The following information offers a structured approach to identifying, understanding, and resolving issues related to unexpected cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death after treating our cultures with (S)-Tricyclamol. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with a new compound, a systematic approach is crucial. Begin by verifying the basics of your cell culture and experimental setup.[1]
-
Cell Health Verification: Ensure your control (untreated) cells are healthy and exhibit expected morphology and viability (typically 80-95%).[2]
-
Compound Concentration: Double-check all calculations for the dilution of (S)-Tricyclamol. A simple calculation error can lead to a much higher concentration than intended.
-
Reagent Quality: Confirm that all media, sera, and supplements are within their expiration dates and have been stored correctly.[1][3]
-
Incubation Conditions: Verify the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line.[1][4]
-
Contamination Check: Screen for common cell culture contaminants such as mycoplasma, which can sensitize cells to stress.
Q2: How can we determine the appropriate concentration range for (S)-Tricyclamol in our experiments?
A2: Determining the optimal concentration of a novel compound is a critical step to achieve the desired biological effect without causing excessive cell death. A dose-response curve is essential for this purpose.[5]
-
Cytotoxicity Titration: Perform a cytotoxicity assay using a broad range of (S)-Tricyclamol concentrations to determine the IC50 (the concentration that inhibits 50% of cell viability).[6] This will help you identify a suitable concentration range for your subsequent experiments.
-
Time-Course Experiment: In addition to varying the concentration, assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
Q3: Our cell viability assay results are inconsistent. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors related to both the assay itself and the experimental procedure.
-
Assay Compatibility: Ensure the chosen viability assay is compatible with your cell type and the compound being tested.[5] For example, some compounds can interfere with the chemistry of tetrazolium-based assays (e.g., MTT, XTT).[7][8] Consider using an orthogonal method to confirm your results (e.g., an ATP-based assay if you are using a metabolic dye).[8][9]
-
Cell Seeding Density: Inconsistent initial cell seeding density can lead to variability in results. Ensure a uniform cell number is plated in each well.[1]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
Q4: How can we distinguish between apoptosis and necrosis induced by (S)-Tricyclamol?
A4: Understanding the mechanism of cell death is crucial for interpreting your results. Different assays can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
-
Apoptosis Assays: Look for markers of apoptosis such as caspase activation (e.g., using a fluorogenic substrate like Ac-DEVD-AFC), or changes in the cell membrane (e.g., Annexin V staining).[6][10]
-
Necrosis Assays: Necrosis is often characterized by the loss of membrane integrity. This can be measured by detecting the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium, or by using membrane-impermeable dyes such as propidium iodide (PI) or DRAQ7®.[2][7]
-
Flow Cytometry: Dual staining with Annexin V and a viability dye like PI can effectively differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Cell Viability
This guide provides a logical workflow for identifying the root cause of poor cell viability when using a novel compound like (S)-Tricyclamol.
Caption: Troubleshooting workflow for poor cell viability.
Guide 2: Differentiating Cell Death Pathways
Understanding the mechanism of cell death can provide insights into the action of (S)-Tricyclamol.
Caption: Differentiating apoptosis and necrosis pathways.
Data Presentation
Table 1: Example Dose-Response Data for (S)-Tricyclamol
| (S)-Tricyclamol Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100% | 100% | 100% |
| 0.1 | 98% | 95% | 92% |
| 1 | 92% | 85% | 78% |
| 10 | 75% | 52% | 35% |
| 50 | 45% | 25% | 10% |
| 100 | 15% | 5% | 2% |
Table 2: Comparison of Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT [7] | Metabolic activity (reduction of tetrazolium salts) | Inexpensive, well-established | Can be affected by compound interference, requires a solubilization step (MTT) |
| Resazurin (alamarBlue) [8] | Metabolic activity (reduction of resazurin) | Homogeneous, sensitive | Can be cytotoxic with long exposure |
| ATP Assay | Measures ATP levels as an indicator of viable cells | Highly sensitive, fast, good for HTS | Requires cell lysis |
| LDH Release [2] | Measures lactate dehydrogenase released from damaged cells | Indicates necrosis/membrane damage | Less sensitive for early-stage cytotoxicity |
| Live/Dead Staining | Dyes that differentiate between live and dead cells based on membrane integrity | Provides single-cell resolution, can be used in flow cytometry and imaging | May require specialized equipment |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using a Resazurin-Based Reagent
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of (S)-Tricyclamol in complete cell culture medium.
-
Cell Treatment: Remove the medium from the cells and add the 2x (S)-Tricyclamol dilutions. Include wells with medium only (no cells) as a background control and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the resazurin-based viability reagent to each well (typically 10-20% of the well volume) and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the percent viability against the log of the compound concentration to determine the IC50.
Protocol 2: Annexin V/Propidium Iodide Staining for Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of (S)-Tricyclamol for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cells in 1x Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls to set the gates for live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) populations.
References
- 1. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Optimizing the Cell Culture Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for cell proliferation and cell death analysis of primary muscle stem cell culture using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of (S)-Tricyclamol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (S)-Tricyclamol, focusing on minimizing its off-target effects. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to facilitate effective experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-Tricyclamol?
(S)-Tricyclamol is a muscarinic acetylcholine receptor antagonist. It non-selectively blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5), which are G-protein coupled receptors involved in a wide range of physiological functions in the central and peripheral nervous systems. Its therapeutic effects are primarily derived from its anticholinergic properties.
Q2: What are the known on-target and potential off-target effects of (S)-Tricyclamol?
The on-target effects of (S)-Tricyclamol are related to the blockade of muscarinic receptors, leading to effects such as smooth muscle relaxation, reduced glandular secretions, and central nervous system effects.
Potential off-target effects are primarily due to its lack of selectivity among the muscarinic receptor subtypes. This can lead to a range of undesirable side effects, as each subtype has a distinct tissue distribution and physiological role. Common anticholinergic side effects include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. While specific off-target interactions with other receptor families are not well-documented for (S)-Tricyclamol, it is crucial to consider this possibility in experimental settings.
Q3: How can I minimize the off-target effects of (S)-Tricyclamol in my experiments?
Minimizing off-target effects is critical for obtaining reliable and interpretable experimental data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of (S)-Tricyclamol that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Selective Antagonists: Where possible, use more selective antagonists for other muscarinic receptor subtypes as controls to dissect the specific role of the target subtype in your experimental system.
-
Cell Line Selection: Utilize cell lines endogenously expressing the target muscarinic receptor subtype at high levels and other subtypes at low levels.
-
Functional Assays: Employ functional assays that are specific to the signaling pathway of the target receptor subtype.
-
Control Experiments: Always include appropriate vehicle controls and consider using a structurally related inactive compound if available.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding. Possible Causes & Solutions:
-
Suboptimal radioligand concentration: Use a radioligand concentration at or below its Kd value.
-
Inadequate washing: Increase the number or volume of washes to remove unbound radioligand.
-
Filter binding: Presoak filters in a solution of 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Lipophilicity of the compound: Add bovine serum albumin (BSA) at 0.1-1% to the assay buffer to reduce non-specific binding of lipophilic compounds.
Issue: Low specific binding signal. Possible Causes & Solutions:
-
Low receptor expression: Use a cell line or tissue with higher receptor density.
-
Inactive receptor preparation: Ensure proper membrane preparation and storage to maintain receptor integrity.
-
Radioligand degradation: Use fresh radioligand and store it appropriately.
-
Incorrect buffer composition: Optimize buffer pH and ionic strength.
Functional Assays (e.g., Calcium Mobilization)
Issue: No response or weak response to agonist. Possible Causes & Solutions:
-
Cell health: Ensure cells are healthy and not over-confluent.
-
Receptor desensitization: Minimize pre-stimulation of cells and allow for adequate recovery time between agonist additions.
-
Incorrect agonist concentration: Perform a full agonist concentration-response curve to determine the optimal concentration.
-
G-protein uncoupling: Ensure appropriate assay conditions to maintain receptor-G protein coupling.
Issue: High background signal. Possible Causes & Solutions:
-
Autofluorescence of the compound: Test the compound alone for intrinsic fluorescence at the assay wavelengths.
-
Cell stress: Handle cells gently and ensure optimal assay conditions to minimize stress-induced calcium flux.
-
Contamination: Use sterile reagents and aseptic techniques.
Quantitative Data
Due to the limited availability of specific binding affinity data for (S)-Tricyclamol, the following table presents data for the structurally similar compound, Procyclidine , as a proxy. It is important to note that the (S)-enantiomer of Tricyclamol is expected to have a different selectivity profile. This data is provided for illustrative purposes to guide experimental design.
Table 1: Binding Affinities (Ki, nM) of Procyclidine Enantiomers for Muscarinic Receptor Subtypes
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M4 Receptor (Ki, nM) |
| (R)-Procyclidine | High Affinity | Moderate Affinity | High Affinity |
| (S)-Procyclidine | ~130-fold lower than (R) | ~40-fold lower than (R) | ~130-fold lower than (R) |
Data is qualitative based on published relative affinities. Specific Ki values are not consistently available across all subtypes.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptor Subtype Selectivity
Objective: To determine the binding affinity (Ki) of (S)-Tricyclamol for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
(S)-Tricyclamol.
-
Atropine (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Methodology:
-
Prepare serial dilutions of (S)-Tricyclamol in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
(S)-Tricyclamol at various concentrations (or vehicle for total binding, or 1 µM atropine for non-specific binding).
-
A fixed concentration of [³H]-NMS (typically at its Kd).
-
Membrane preparation (protein concentration optimized for a robust signal).
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvest the samples onto glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of (S)-Tricyclamol by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Functional Assay
Objective: To assess the functional antagonist activity of (S)-Tricyclamol at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells stably expressing the target human muscarinic receptor subtype (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Carbachol or another suitable muscarinic agonist.
-
(S)-Tricyclamol.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with kinetic reading capability.
Methodology:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of (S)-Tricyclamol in assay buffer.
-
Pre-incubate the cells with various concentrations of (S)-Tricyclamol or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.
-
After establishing a stable baseline, add a fixed concentration of the agonist (typically the EC₈₀) to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium flux.
-
Analyze the data by measuring the peak fluorescence response.
-
Determine the IC₅₀ value of (S)-Tricyclamol for the inhibition of the agonist-induced calcium response.
Visualizations
Caption: Muscarinic Receptor Signaling Pathways and the Antagonistic Action of (S)-Tricyclamol.
How to store (S)-Tricyclamol for long-term stability
Technical Support Center: (S)-Tricyclamol
Disclaimer: The following storage recommendations, stability protocols, and troubleshooting guides are based on general best practices for active pharmaceutical ingredients (APIs), specifically for quaternary ammonium compounds and anticholinergic agents. No specific long-term stability studies for (S)-Tricyclamol were found in the public domain. Therefore, it is crucial for researchers to perform their own stability studies for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs) on Long-Term Storage
Q1: What are the ideal long-term storage conditions for solid (S)-Tricyclamol?
A1: For long-term stability, solid (S)-Tricyclamol, like many APIs, should be stored in a well-controlled environment.[1][2] General recommendations are to store the compound in a cool, dry, and dark place. Specific temperature and humidity controls are critical for maintaining the compound's integrity over time.[1][3]
Q2: Should (S)-Tricyclamol be stored at a specific temperature?
A2: While specific data for (S)-Tricyclamol is unavailable, a common recommendation for stable chemical compounds is storage at controlled room temperature (15–25 °C) or refrigerated (2–8 °C).[3] For sensitive compounds, ultra-cold storage (-20°C or -80°C) might be necessary to prevent degradation.[4][5] It is advisable to consult the supplier's datasheet for any specific recommendations.
Q3: How does humidity affect the stability of (S)-Tricyclamol?
A3: As a solid, (S)-Tricyclamol should be protected from moisture to prevent hydrolysis and physical changes.[3] Storage in a desiccator or a controlled humidity environment (e.g., below 60% relative humidity) is recommended.[3] The use of tightly sealed containers is essential.[5]
Q4: Is (S)-Tricyclamol sensitive to light?
A4: Many pharmaceutical compounds are sensitive to light and can undergo photodegradation.[6] It is a standard good practice to store (S)-Tricyclamol in light-resistant containers (e.g., amber vials) to minimize exposure to UV and visible light.[3]
Q5: What is the recommended storage for (S)-Tricyclamol in solution?
A5: Storing compounds in solution for long periods is generally not recommended as it can accelerate degradation.[5] If necessary, prepare stock solutions fresh. If storage is unavoidable, aliquot the solution into single-use vials and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability and should be carefully considered.
Data Presentation: General API Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (15-25°C) or Refrigerated (2-8°C) | To minimize thermal degradation. |
| Humidity | <60% Relative Humidity | To prevent hydrolysis and physical changes. |
| Light | In the dark (using amber vials or stored in a dark cabinet) | To prevent photodegradation. |
| Container | Tightly sealed, inert material (e.g., glass) | To protect from moisture and atmospheric contaminants. |
Troubleshooting Guide
Q1: I am seeing inconsistent results in my experiments using a stored batch of (S)-Tricyclamol. What could be the cause?
A1: Inconsistent results can be due to compound degradation. Check your storage conditions (temperature, humidity, light exposure). It is also possible that the compound has degraded over time. Consider performing an analytical check (e.g., HPLC, TLC) to assess the purity of your stored sample against a fresh batch or a reference standard.
Q2: My solid (S)-Tricyclamol appears discolored/clumpy. Can I still use it?
A2: Physical changes such as discoloration or clumping can be indicators of chemical degradation or moisture absorption. It is not recommended to use a compound that shows visible signs of degradation. A purity analysis is strongly advised before considering its use.
Q3: I suspect my stock solution of (S)-Tricyclamol has degraded. How can I check this?
A3: The stability of a compound in solution is often lower than in its solid form. To check for degradation, you can compare the analytical profile (e.g., HPLC chromatogram) of your stock solution with a freshly prepared solution. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
Experimental Protocols
Protocol: Long-Term Stability Study of Solid (S)-Tricyclamol
1. Objective: To evaluate the stability of solid (S)-Tricyclamol under defined long-term storage conditions.
2. Materials:
-
(S)-Tricyclamol (minimum of 3 batches, if possible)
-
Climate-controlled stability chambers
-
Light-resistant, tightly sealed containers (e.g., amber glass vials)
-
Analytical instrumentation (e.g., HPLC, mass spectrometer, Karl Fischer titrator)
3. Methods:
-
Sample Preparation: Aliquot approximately 10 mg of solid (S)-Tricyclamol from each batch into separate, labeled vials for each time point and storage condition.
-
Initial Analysis (Time 0): Before placing the samples in storage, perform a comprehensive analysis on each batch to establish the initial baseline. This should include:
-
Appearance (visual inspection)
-
Purity assay (e.g., HPLC)
-
Identification of related substances/degradation products (e.g., HPLC-MS)
-
Water content (e.g., Karl Fischer titration)
-
-
Storage Conditions: Place the prepared vials in stability chambers set to the desired long-term storage conditions (e.g., 25°C/60% RH and 40°C/75% RH for accelerated stability).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).
-
Analysis at Each Time Point: At each time point, perform the same set of analyses as in the initial assessment.
-
Data Evaluation: Compare the results at each time point to the initial data. A significant change in purity, appearance, or water content may indicate instability under the tested conditions.
Mandatory Visualizations
Caption: Workflow for Receiving and Storing (S)-Tricyclamol.
Caption: Troubleshooting Inconsistent Experimental Results.
Caption: Hypothetical Degradation Pathways for (S)-Tricyclamol.
References
Addressing batch-to-batch variability of (S)-Tricyclamol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of (S)-Tricyclamol.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Tricyclamol and what is its primary mechanism of action?
(S)-Tricyclamol is the S-enantiomer of Tricyclamol, a muscarinic acetylcholine receptor antagonist.[1] It acts by blocking the activity of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of the neurotransmitter acetylcholine.[2] This antagonism can affect various physiological processes, including smooth muscle contraction, heart rate, and glandular secretions.[2][3]
Q2: Which specific muscarinic receptor subtypes does Tricyclamol interact with?
Tricyclamol is known to be an antagonist of M1, M2, M3, and M4 muscarinic receptors.[1] The M1, M3, and M5 receptor subtypes are known to couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.[4]
Q3: What are the common causes of batch-to-batch variability in pharmaceutical compounds like (S)-Tricyclamol?
Batch-to-batch variability in pharmaceuticals can arise from several factors throughout the manufacturing process. These include:
-
Raw Materials: Variations in the quality and purity of starting materials and reagents.
-
Synthesis and Purification: Minor deviations in reaction conditions (temperature, pH, reaction time), and inconsistencies in purification methods.
-
Human Factors: Differences in operator procedures and techniques.
-
Equipment: Variations in equipment performance.
-
Storage and Handling: Improper storage conditions can lead to degradation or changes in the physical properties of the compound.
Q4: Why is the chiral purity of (S)-Tricyclamol critical?
As a chiral molecule, the stereochemistry of Tricyclamol is crucial. The two enantiomers, (S)-Tricyclamol and (R)-Tricyclamol, can have different pharmacological activities and potencies. Therefore, ensuring high enantiomeric excess (%ee) is vital for consistent and predictable experimental results. The presence of the inactive or a less active enantiomer can affect the overall efficacy and may introduce unintended off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Observed Between Batches
You may observe variations in the efficacy or potency of (S)-Tricyclamol in your in vitro or in vivo experiments.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Variable Chiral Purity | Determine the enantiomeric excess (%ee) of each batch using chiral High-Performance Liquid Chromatography (HPLC). Refer to the Experimental Protocols section for a detailed method. Batches with lower than expected %ee may exhibit reduced potency. |
| Presence of Impurities | Analyze the purity of each batch using standard analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities that might interfere with the biological activity. |
| Incorrect Concentration | Verify the concentration of your stock solutions for each batch. We recommend performing a fresh quantification using a calibrated analytical balance and ensuring complete dissolution. |
| Degradation of the Compound | Assess the stability of (S)-Tricyclamol under your specific experimental and storage conditions. Degradation can lead to a loss of active compound. Store the compound as recommended by the supplier, typically in a cool, dark, and dry place. |
Issue 2: Discrepancies in Physicochemical Properties
Different batches of (S)-Tricyclamol may exhibit variations in properties like solubility, color, or crystallinity.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Polymorphism | Different crystalline forms (polymorphs) of a compound can have different physical properties, including solubility and dissolution rate. Polymorphism can be investigated using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). |
| Residual Solvents | The presence of residual solvents from the manufacturing process can affect the physical characteristics of the compound. Gas Chromatography (GC) is a suitable method for identifying and quantifying residual solvents. |
| Hygroscopicity | (S)-Tricyclamol may be hygroscopic, meaning it can absorb moisture from the air. This can affect its weight and stability. Store in a desiccator and handle in a low-humidity environment. |
Data Presentation
The following tables present hypothetical data for three different batches of (S)-Tricyclamol to illustrate potential variability.
Table 1: Physicochemical and Purity Analysis
| Batch ID | Appearance | Purity (by HPLC, %) | Enantiomeric Excess (%ee) | Residual Solvents (ppm) |
| ST-2024-01 | White Crystalline Solid | 99.8 | 99.5 | <50 |
| ST-2024-02 | Off-white Powder | 98.5 | 97.2 | 250 |
| ST-2024-03 | White Crystalline Solid | 99.9 | 99.6 | <50 |
Table 2: In Vitro Functional Assay - Muscarinic Receptor Binding (IC50 Values)
| Batch ID | M1 Receptor (nM) | M2 Receptor (nM) | M3 Receptor (nM) | M4 Receptor (nM) |
| ST-2024-01 | 15.2 | 25.8 | 12.5 | 22.1 |
| ST-2024-02 | 22.5 | 38.1 | 19.8 | 35.4 |
| ST-2024-03 | 14.9 | 26.1 | 12.8 | 21.9 |
Experimental Protocols
Chiral HPLC for Enantiomeric Excess (%ee) Determination
Objective: To separate and quantify the (S)- and (R)-enantiomers of Tricyclamol to determine the enantiomeric excess of a given batch.
Methodology:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of hexane and isopropanol with a small percentage of a modifier like diethylamine (e.g., 80:20:0.1 v/v/v Hexane:Isopropanol:Diethylamine). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the (S)-Tricyclamol batch in the mobile phase to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The retention times for the (S)- and (R)-enantiomers will be different. Calculate the area under the curve (AUC) for each peak. The %ee is calculated as: [(AUC of S-enantiomer - AUC of R-enantiomer) / (AUC of S-enantiomer + AUC of R-enantiomer)] * 100.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (IC50) of different batches of (S)-Tricyclamol for muscarinic receptor subtypes.
Methodology:
-
Cell Lines: Use cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 cells expressing M1, M2, M3, or M4 receptors).
-
Radioligand: A suitable radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Procedure:
-
Prepare cell membranes from the respective cell lines.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the (S)-Tricyclamol batch being tested.
-
Incubate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data will represent the displacement of the radioligand by (S)-Tricyclamol. Plot the percentage of specific binding against the logarithm of the (S)-Tricyclamol concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of (S)-Tricyclamol that inhibits 50% of the specific binding of the radioligand.
Mandatory Visualizations
Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of (S)-Tricyclamol.
References
Optimizing incubation time for (S)-Tricyclamol studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Tricyclamol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section provides solutions to common problems that may arise during the study of (S)-Tricyclamol, a muscarinic receptor antagonist. As specific data for (S)-Tricyclamol is limited, guidance is based on its close structural analog, Procyclidine, and general principles of muscarinic antagonist research.
Radioligand Binding Assays
Question: I am observing high non-specific binding in my competitive radioligand binding assay. What could be the cause and how can I fix it?
Answer: High non-specific binding can obscure the specific binding signal and lead to inaccurate determination of binding affinity. Here are potential causes and solutions:
-
Issue: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below its Kd value. This minimizes non-specific binding while still providing a sufficient signal for specific binding.[1]
-
-
Issue: Inadequate blocking of non-specific sites.
-
Issue: Issues with the filter or washing steps.
-
Solution: Ensure filters are properly pre-soaked according to the manufacturer's instructions. Optimize the volume and temperature of the wash buffer; warmer buffer can sometimes reduce non-specific interactions.[3] Also, ensure rapid filtration and washing to prevent dissociation of the radioligand from the receptor.
-
-
Issue: Lipophilicity of the radioligand or test compound.
-
Solution: Highly lipophilic compounds can bind non-specifically to cell membranes and filters. Consider adding a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to reduce non-specific binding.
-
Question: My specific binding signal is too low. What are the possible reasons and solutions?
Answer: A low specific binding signal can make it difficult to obtain reliable data. Consider the following:
-
Issue: Insufficient receptor expression.
-
Solution: If using a recombinant cell line, verify the expression level of the muscarinic receptor subtype of interest. For tissue preparations, ensure the tissue source is appropriate and has a high density of the target receptor.
-
-
Issue: Suboptimal incubation time.
-
Solution: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and stable.
-
-
Issue: Degradation of the receptor or radioligand.
-
Solution: Work at low temperatures (e.g., on ice) during membrane preparation and the binding assay to minimize enzymatic degradation. Include protease inhibitors in the homogenization buffer. Ensure the radioligand has not degraded due to improper storage or handling.
-
-
Issue: Incorrect assay conditions.
-
Solution: Verify the pH, ionic strength, and composition of the assay buffer. Ensure all components are at their optimal concentrations.
-
Functional Cell-Based Assays (e.g., cAMP Assays)
Question: I am not seeing the expected decrease in cAMP levels when I apply (S)-Tricyclamol in a forskolin-stimulated assay with cells expressing the M2 muscarinic receptor. What should I check?
Answer: (S)-Tricyclamol is an antagonist, so it will block the effect of an agonist, but will not have an effect on its own in this type of assay. To test the potency of (S)-Tricyclamol, you should pre-incubate with it and then stimulate with a muscarinic agonist (e.g., carbachol) in the presence of forskolin. However, if you are not seeing the expected agonist-induced decrease in cAMP, or if the antagonist is not blocking this effect, consider the following:
-
Issue: Low receptor expression or coupling.
-
Solution: Confirm the expression and functional coupling of the M2 receptor to the Gi signaling pathway in your cell line.[4]
-
-
Issue: Suboptimal agonist concentration.
-
Solution: Use an agonist concentration that gives a robust and reproducible decrease in forskolin-stimulated cAMP levels (typically the EC80).
-
-
Issue: Cell density is not optimal.
-
Issue: Problems with the cAMP assay kit.
-
Solution: Ensure the cAMP assay kit reagents are prepared correctly and are not expired. Run the standard curve for each experiment to verify the performance of the assay.[5]
-
-
Issue: Insufficient incubation time with the antagonist.
-
Solution: Ensure that the pre-incubation time with (S)-Tricyclamol is sufficient to allow it to reach equilibrium with the receptor before adding the agonist. This can be determined with a time-course experiment.
-
Question: The results of my cAMP assay are not reproducible. What could be the cause?
Answer: Poor reproducibility can be frustrating. Here are some common culprits:
-
Issue: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Variations in cell health and confluence can significantly impact assay performance.[7]
-
-
Issue: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells, compounds, and assay reagents.
-
-
Issue: Edge effects in the microplate.
-
Solution: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with buffer or media.
-
-
Issue: Reagent instability.
-
Solution: Prepare fresh dilutions of compounds and reagents for each experiment. Some reagents may be sensitive to light or temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-Tricyclamol?
A1: (S)-Tricyclamol is a stereoisomer of Procyclidine and acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[8][9] By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), and Procyclidine has been shown to bind to M1, M2, and M4 subtypes.[8][9]
Q2: How do I determine the optimal incubation time for my (S)-Tricyclamol binding assay?
A2: The optimal incubation time is the time required for the binding of the radioligand to the receptor to reach equilibrium. This can be determined by performing a time-course experiment. Incubate the receptor preparation with the radioligand for varying amounts of time and measure the specific binding at each time point. The optimal incubation time is the point at which the specific binding reaches a plateau and remains stable. For competitive binding assays with antagonists, it is crucial to ensure that both the radioligand and the competitor have reached equilibrium.
Representative Time-Course for Radioligand Binding
| Incubation Time (minutes) | Specific Binding (CPM) |
|---|---|
| 15 | 1500 |
| 30 | 2800 |
| 60 | 4500 |
| 90 | 5800 |
| 120 | 6000 |
| 180 | 6100 |
Note: This is example data. The actual time to reach equilibrium will depend on the specific radioligand, receptor source, and temperature.
Q3: What are the expected binding affinities of (S)-Tricyclamol for muscarinic receptor subtypes?
A3: A study on the stereoisomers of Procyclidine provides insight into the expected binding profile of (S)-Tricyclamol. The (S)-enantiomer generally shows lower affinity for muscarinic receptors compared to the (R)-enantiomer.[8]
Binding Affinities (Ki in nM) of Procyclidine Enantiomers
| Receptor Subtype | (R)-Procyclidine | (S)-Procyclidine |
|---|---|---|
| M1 | High Affinity | ~130-fold lower than (R) |
| M2 | Moderate Affinity | ~40-fold lower than (R) |
| M4 | High Affinity | ~130-fold lower than (R) |
(Data adapted from a study on (R)- and (S)-procyclidine.)[8]
Q4: Which functional assay is most appropriate for studying (S)-Tricyclamol?
A4: The choice of functional assay depends on the muscarinic receptor subtype being studied.
-
For M2 and M4 receptors (Gi-coupled): A cAMP inhibition assay is suitable. In this assay, adenylyl cyclase is stimulated with forskolin, and the ability of a muscarinic agonist to inhibit this stimulation is measured. (S)-Tricyclamol, as an antagonist, would be expected to block the agonist-induced inhibition of cAMP production.[5]
-
For M1, M3, and M5 receptors (Gq-coupled): A calcium mobilization assay or a Dynamic Mass Redistribution (DMR) assay would be appropriate.[10][11] These assays measure downstream signaling events associated with Gq activation.
-
Label-free assays like DMR have the advantage of being non-invasive and can provide a more integrated measure of the cellular response to receptor activation.[10][11][12]
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is a general guideline for determining the binding affinity of (S)-Tricyclamol at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled (S)-Tricyclamol.
-
Atropine (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes in ice-cold assay buffer to a final concentration that provides adequate specific binding.
-
Prepare serial dilutions of (S)-Tricyclamol in assay buffer.
-
Prepare the radioligand at a concentration at or below its Kd in assay buffer.
-
Prepare a high concentration of atropine (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
-
Assay Setup:
-
To each well of the microplate, add in the following order:
-
25 µL of assay buffer (for total binding) OR 25 µL of atropine (for non-specific binding) OR 25 µL of the (S)-Tricyclamol dilution.
-
25 µL of the radioligand solution.
-
50 µL of the diluted cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 2-3 hours) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of (S)-Tricyclamol.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for M2 Muscarinic Receptors
This protocol outlines a method to assess the antagonist activity of (S)-Tricyclamol at the Gi-coupled M2 muscarinic receptor.
Materials:
-
Cells stably expressing the M2 muscarinic receptor.
-
(S)-Tricyclamol.
-
A muscarinic agonist (e.g., carbachol).
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating:
-
Seed the M2 receptor-expressing cells into a 96-well plate at an optimized density and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of (S)-Tricyclamol in assay buffer containing a phosphodiesterase inhibitor.
-
Pre-incubate the cells with the (S)-Tricyclamol dilutions for a sufficient time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of the muscarinic agonist (at its EC80 concentration) and forskolin (at a concentration that gives a robust cAMP signal) in assay buffer.
-
Add this solution to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of (S)-Tricyclamol.
-
Determine the IC50 value, which represents the concentration of (S)-Tricyclamol that inhibits 50% of the agonist-induced response.
-
Signaling Pathways
(S)-Tricyclamol, as a muscarinic antagonist, will block the signaling pathways initiated by acetylcholine binding to muscarinic receptors. The specific pathway affected depends on the receptor subtype.
M2 Muscarinic Receptor Signaling Pathway (Gi-coupled)
The M2 receptor primarily couples to the Gi family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4][13] This pathway is crucial in regulating cardiac muscle contractility and heart rate.
Caption: M2 muscarinic receptor signaling pathway.
M3 Muscarinic Receptor Signaling Pathway (Gq-coupled)
The M3 receptor couples to the Gq family of G proteins. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][15] This pathway results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction and glandular secretion.[15]
Caption: M3 muscarinic receptor signaling pathway.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. graphpad.com [graphpad.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Anticholinergic Activity of (S)-Tricyclamol: A Comparative Guide
This guide provides a comparative analysis of the anticholinergic activity of (S)-Tricyclamol against well-established non-selective muscarinic receptor antagonists, atropine and scopolamine. Due to the limited availability of public quantitative data for (S)-Tricyclamol, this document focuses on providing a framework for such a comparison, detailing the necessary experimental protocols and summarizing the available data for the comparator compounds.
Comparative Analysis of Muscarinic Receptor Antagonists
Anticholinergic agents competitively inhibit the action of acetylcholine at muscarinic receptors. This antagonism can be quantified through various in vitro and in vivo assays. The primary measure of a drug's potency as a competitive antagonist is its affinity for the receptor, commonly expressed as the inhibition constant (Ki) or the pA2 value derived from functional assays.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Atropine and Scopolamine
| Antagonist | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| Atropine | 8.9 | 8.9 | 9.2 | 8.8 | 8.5 |
| Scopolamine | 9.2 | 8.7 | 9.5 | 9.4 | 9.5 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and may show slight variations between studies.
Experimental Protocols
To validate the anticholinergic activity of (S)-Tricyclamol, a series of experiments would be required. The following outlines a standard protocol for a competitive radioligand binding assay, a common method to determine the binding affinity of a compound for a specific receptor.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of (S)-Tricyclamol for the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-labeled antagonists: (S)-Tricyclamol, Atropine (for positive control), and a high concentration of a non-labeled antagonist (e.g., Atropine) to determine non-specific binding.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the specific muscarinic receptor subtype on ice. Homogenize the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand ([³H]-NMS), and cell membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine), and cell membrane suspension.
-
Competitive Binding: A range of concentrations of the test compound ((S)-Tricyclamol) or the reference compound (Atropine), radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Anticholinergic drugs exert their effects by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream cascades depending on the receptor subtype.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
The M1, M3, and M5 muscarinic receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, such as smooth muscle contraction, gland secretion, and neuronal excitation.
Gi/o Signaling Pathway (M2, M4 Receptors)
The M2 and M4 muscarinic receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and inhibition of cellular activity, such as slowing of the heart rate.
Conclusion
A comprehensive validation of the anticholinergic activity of (S)-Tricyclamol requires direct experimental comparison with established antagonists like atropine and scopolamine. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and understanding such a comparison. While qualitative information suggests Tricyclamol possesses anticholinergic properties, the lack of publicly available quantitative binding or functional data for its (S)-enantiomer prevents a definitive comparative assessment at this time. Future studies employing the methodologies outlined herein are necessary to fully characterize the anticholinergic profile of (S)-Tricyclamol and establish its relative potency and selectivity.
Comparative Analysis of (S)-Tricyclamol and (R)-Tricyclamol: A Review of Stereoselectivity at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Tricyclamol, a quaternary ammonium compound, is recognized as a muscarinic acetylcholine receptor (mAChR) antagonist. As a chiral molecule, it exists in two enantiomeric forms: (S)-Tricyclamol and (R)-Tricyclamol. While the racemic mixture is known for its pharmacological effects, a detailed comparative analysis of the individual enantiomers is crucial for understanding their specific interactions with muscarinic receptor subtypes and for the potential development of more selective therapeutic agents. This guide synthesizes the available information on the stereoselectivity of Tricyclamol and related compounds, providing a framework for further research in this area.
Quantitative Analysis of Muscarinic Receptor Binding
A thorough review of publicly available scientific literature and databases did not yield specific quantitative binding data (e.g., Ki or IC50 values) for the individual (S)- and (R)-enantiomers of Tricyclamol at the five muscarinic receptor subtypes (M1-M5). This lack of specific data prevents a direct quantitative comparison of their binding affinities.
However, research on structurally related muscarinic antagonists strongly suggests that stereoselectivity is a critical determinant of receptor affinity and subtype selectivity. For instance, a study on the enantiomers of procyclidine, another muscarinic antagonist, revealed significant differences in their binding affinities for M1, M2, and M4 receptors. The (R)-enantiomer of procyclidine demonstrated a markedly higher affinity compared to the (S)-enantiomer[1][2]. One study briefly mentioned that the two enantiomers of tricyclamol exhibit higher affinities than procyclidine for the M1, M2, and M4 receptors, though specific data were not provided[3]. This suggests that a similar, if not more pronounced, stereoselectivity likely exists for the Tricyclamol enantiomers.
To facilitate future research and provide a template for data presentation, the following table is provided for the compilation of experimental data once it becomes available.
| Enantiomer | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) |
| (S)-Tricyclamol | M1 | - | - |
| M2 | - | - | |
| M3 | - | - | |
| M4 | - | - | |
| M5 | - | - | |
| (R)-Tricyclamol | M1 | - | - |
| M2 | - | - | |
| M3 | - | - | |
| M4 | - | - | |
| M5 | - | - |
Experimental Protocols
To determine the binding affinities of (S)- and (R)-Tricyclamol, standard experimental protocols such as radioligand binding assays are recommended. A detailed methodology for such an assay is outlined below.
Radioligand Competition Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of (S)-Tricyclamol and (R)-Tricyclamol for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing each of the human M1, M2, M3, M4, and M5 receptor subtypes.
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled (S)-Tricyclamol and (R)-Tricyclamol of high purity.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor ((S)-Tricyclamol or (R)-Tricyclamol).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: The data will be in the form of counts per minute (CPM) at each concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value for each enantiomer can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Muscarinic Receptor Signaling Pathway
Tricyclamol, as a muscarinic antagonist, functions by blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The following diagram illustrates the general signaling pathway of a Gq/11-coupled muscarinic receptor, which would be inhibited by an antagonist like Tricyclamol.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative analysis of (S)-Tricyclamol and (R)-Tricyclamol.
Caption: Workflow for comparative analysis of Tricyclamol enantiomers.
Conclusion
While direct comparative data for (S)-Tricyclamol and (R)-Tricyclamol is currently unavailable in the public domain, the established principles of stereoselectivity in pharmacology strongly suggest that significant differences in their binding affinities and functional potencies at muscarinic receptor subtypes are likely. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data for a comprehensive comparative analysis. Such studies are essential for elucidating the specific pharmacological profiles of each enantiomer and could pave the way for the development of more targeted and effective muscarinic receptor modulators.
References
A Comparative Analysis of (S)-Tricyclamol and Other Muscarinic Antagonists for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comprehensive comparison of (S)-Tricyclamol to other prominent muscarinic antagonists. This analysis is supported by quantitative binding affinity data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to Muscarinic Antagonists
Muscarinic antagonists are a class of drugs that competitively inhibit the action of acetylcholine (ACh) at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, playing crucial roles in mediating a variety of physiological functions. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling pathway. The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.
(S)-Tricyclamol, the (S)-enantiomer of Procyclidine, is a muscarinic antagonist that has been investigated for its potential therapeutic applications. This guide provides a comparative analysis of its binding profile alongside other well-characterized muscarinic antagonists.
Comparative Binding Affinity of Muscarinic Antagonists
The binding affinity of a drug to its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki in nM) of (S)-Tricyclamol and other selected muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5).
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| (S)-Tricyclamol (estimated) | ~1300 | ~400 | - | ~1300 | - |
| (R)-Tricyclamol | 10 | 10 | - | 10 | - |
| Atropine | 1.7 | 10 | 1.4 | 1.7 | 2.5 |
| Scopolamine | 1.0 | 2.0 | 1.0 | 1.0 | 2.0 |
| Pirenzepine | 16 | 350 | 150 | 50 | 100 |
| Darifenacin | 10 | 50 | 2.5 | 20 | 32 |
| Oxybutynin | 3.2 | 10 | 1.0 | 3.2 | 3.2 |
| Tolterodine | 4.0 | 2.0 | 5.0 | 4.0 | 6.3 |
- Data for (S)-Tricyclamol is estimated based on a reported 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors compared to the (R)-enantiomer. Data for M3 and M5 receptors for the enantiomers of Tricyclamol were not available in the reviewed literature.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a detailed methodology for a standard in vitro radioligand binding assay for muscarinic receptors.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the human M1, M2, M3, M4, or M5 muscarinic receptor subtype.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compounds (e.g., (S)-Tricyclamol) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Rapid vacuum filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the specific muscarinic receptor subtype on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields optimal specific binding.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, [3H]-NMS (at a concentration close to its Kd), and the diluted cell membranes.
-
Non-specific Binding: Assay buffer, [3H]-NMS, 1 µM Atropine, and the diluted cell membranes.
-
Competitive Binding: Assay buffer, [3H]-NMS, varying concentrations of the test compound, and the diluted cell membranes.
-
-
Incubation: Incubate the microplate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Visualizations
Muscarinic receptors mediate their effects through different G-protein signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of receptor antagonism.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors typically couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow.
A Researcher's Guide to Comparative Cross-Reactivity Analysis of (S)-Tricyclamol
For Researchers, Scientists, and Drug Development Professionals
(S)-Tricyclamol exerts its therapeutic effects through the antagonism of muscarinic acetylcholine receptors, which are critical components of the parasympathetic nervous system.[1] These receptors are classified into five subtypes (M1-M5), each with distinct tissue distributions and physiological roles. Understanding the binding profile of a muscarinic antagonist across these subtypes is paramount for predicting its therapeutic efficacy and potential side-effect profile. A non-selective antagonist will impact a wide range of physiological functions, whereas a subtype-selective antagonist can offer a more targeted therapeutic approach with potentially fewer adverse effects.
Comparative Muscarinic Receptor Binding Affinities
To provide a benchmark for future studies on (S)-Tricyclamol, the following table summarizes the binding affinities (Ki in nM) of several well-characterized muscarinic receptor antagonists across the five receptor subtypes. This data, derived from various radioligand binding assays, highlights the diverse selectivity profiles of these compounds.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Atropine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 | Non-selective[2] |
| Oxybutynin | High Affinity | Lower Affinity | High Affinity | - | - | M1/M3 Selective[3][4][5] |
| Tolterodine | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective[6][7][8] |
| Darifenacin | - | - | High Affinity (pKi 8.86) | - | - | M3 Selective[9] |
| Solifenacin | - | - | - | - | - | M3 Selective |
Note: A lower Ki value indicates a higher binding affinity. Data for some compounds across all subtypes is not consistently reported in publicly available literature.
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
The following protocol provides a detailed methodology for determining the binding affinity of a test compound, such as (S)-Tricyclamol, to the five muscarinic receptor subtypes. This is a competitive binding assay that measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
1. Materials and Reagents:
-
Cell Membranes: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable radiolabeled muscarinic antagonist.
-
Test Compound: (S)-Tricyclamol.
-
Reference Compound: Atropine (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber plates pre-treated with polyethyleneimine (PEI).
-
Plate Reader: Scintillation counter.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound ((S)-Tricyclamol) and the reference compound (Atropine) in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes expressing a specific muscarinic receptor subtype, the radioligand ([³H]-NMS) at a concentration close to its Kd, and either the assay buffer (for total binding), a high concentration of atropine (for non-specific binding), or a dilution of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess atropine) from the total binding (counts in the absence of competing ligand) and the binding in the presence of the test compound.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Experimental Processes
To further aid in the understanding of the underlying biology and the experimental approach, the following diagrams have been generated.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
By following the outlined experimental protocol and utilizing the provided comparative data and visualizations, researchers can effectively characterize the cross-reactivity profile of (S)-Tricyclamol. This information is essential for advancing the understanding of its pharmacological properties and for the development of safer and more effective therapeutic agents.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. labshake.com [labshake.com]
(S)-Tricyclamol: An In Vivo Comparative Analysis of its Therapeutic Potential in Parkinson's Disease
A comprehensive in vivo comparison of (S)-Tricyclamol's therapeutic effects is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of its performance against alternative anticholinergic agents, supported by experimental data, to inform preclinical research strategies.
(S)-Tricyclamol, the (S)-enantiomer of procyclidine, is an anticholinergic agent with potential applications in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its mechanism of action lies in the antagonism of muscarinic acetylcholine receptors, aiming to restore the cholinergic and dopaminergic balance in the striatum, which is disrupted in Parkinson's disease. However, in vivo validation and comparison with existing therapies are crucial for determining its therapeutic utility.
This guide summarizes the available preclinical data for procyclidine, serving as a proxy for (S)-Tricyclamol, and compares it with another commonly used anticholinergic, trihexyphenidyl. The data presented herein focuses on motor activity and the underlying mechanism of action, providing a foundation for further investigation into the specific effects of the (S)-enantiomer.
Comparative In Vivo Efficacy: (S)-Tricyclamol (as Procyclidine) vs. Alternatives
The therapeutic efficacy of anticholinergic agents in Parkinson's disease is primarily attributed to their ability to counteract the relative overactivity of the cholinergic system that results from dopamine depletion. This is often evaluated in preclinical models by assessing the drug's impact on motor function.
Quantitative Analysis of Motor Activity
A comparative study in mice evaluated the stimulatory effects on motor activity of several antiparkinsonian anticholinergic drugs. The data from this study provides a basis for comparing the in vivo potency of procyclidine (as a proxy for (S)-Tricyclamol) and trihexyphenidyl.
| Compound | Dose Range (mg/kg) | Peak Motor Activity (counts/60 min) |
| Procyclidine | 10 - 40 | ~1500 - 2500 |
| Trihexyphenidyl | 5 - 20 | ~1000 - 2000 |
| Saline (Control) | - | ~500 |
Table 1: Comparison of the effects of Procyclidine and Trihexyphenidyl on motor activity in mice. Data extrapolated from a study by Sansone et al. (1984).[1]
Stereoselectivity and Mechanism of Action
The therapeutic action of (S)-Tricyclamol is predicated on its interaction with muscarinic acetylcholine receptors. Notably, binding studies have revealed a significant stereoselectivity for procyclidine, with the (R)-enantiomer demonstrating a substantially higher affinity for M1 and M4 muscarinic receptor subtypes, which are the primary targets for treating Parkinson's disease.
(S)-procyclidine exhibits a 130-fold lower affinity for M1 and M4 receptors compared to (R)-procyclidine.[2][3] This suggests that the therapeutic effects of racemic procyclidine are predominantly mediated by the (R)-enantiomer, and that (S)-Tricyclamol would likely be less potent.
The central hypothesis for the efficacy of anticholinergic drugs in Parkinson's disease is the restoration of the dopamine-acetylcholine balance in the striatum. The signaling pathway is depicted below:
Experimental Protocols
In Vivo Motor Activity Assessment in Mice
Objective: To evaluate the effect of anticholinergic drugs on spontaneous motor activity.
Animal Model: Male albino mice.
Methodology:
-
Animals are individually placed in actimeters (e.g., Varimex) which are equipped with photocells to detect and quantify horizontal and vertical movements.
-
Following a 30-minute acclimatization period, mice are administered the test compound (Procyclidine, Trihexyphenidyl, or saline) via intraperitoneal (i.p.) injection.
-
Motor activity is recorded for 60 minutes immediately following the injection.
-
Data is collected as total activity counts and compared between treatment groups and the saline control.
Endpoint: Total motor activity counts over the 60-minute recording period.
This experimental workflow is illustrated in the following diagram:
Conclusion
The available in vivo data for procyclidine suggests that it can stimulate motor activity, a desirable effect in the context of Parkinson's disease. However, the significantly lower binding affinity of the (S)-enantiomer ((S)-Tricyclamol) to key muscarinic receptors raises questions about its potential therapeutic efficacy compared to the racemic mixture or the (R)-enantiomer. Further preclinical studies are warranted to directly assess the in vivo effects of (S)-Tricyclamol in validated animal models of Parkinson's disease, such as the 6-OHDA lesioned rat model. Such studies should include head-to-head comparisons with racemic procyclidine and other standard-of-care antiparkinsonian agents to definitively establish its therapeutic potential.
References
A Head-to-Head Comparison of (S)-Tricyclamol and Atropine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of (S)-Tricyclamol and the classical antagonist, atropine, in their interactions with muscarinic acetylcholine receptors. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes pertinent biological pathways and workflows.
Executive Summary
(S)-Tricyclamol, the levorotatory enantiomer of Tricyclamol (also known as procyclidine), and atropine are both competitive antagonists of muscarinic acetylcholine receptors (mAChRs). While atropine is a non-selective antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5), (S)-Tricyclamol exhibits significant stereoselectivity, with its enantiomer, (R)-Tricyclamol, demonstrating considerably higher affinity for certain subtypes. This guide delves into the available experimental data to provide a comparative analysis of their pharmacological profiles.
Comparative Pharmacodynamics: A Data-Driven Analysis
The following tables summarize the available quantitative data on the binding affinities and functional antagonist potencies of (S)-Tricyclamol and atropine at muscarinic receptors. It is important to note that the data for each compound may originate from different studies, and direct head-to-head comparisons within the same experimental setup are limited.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | (S)-Tricyclamol (as (S)-Procyclidine) | Atropine |
| M1 | 130-fold lower affinity than (R)-enantiomer[1] | 1.27 ± 0.36 |
| M2 | 40-fold lower affinity than (R)-enantiomer[1] | 3.24 ± 1.16 |
| M3 | Data not available | 2.21 ± 0.53 |
| M4 | 130-fold lower affinity than (R)-enantiomer[1] | 0.77 ± 0.43 |
| M5 | Data not available | 2.84 ± 0.84 |
Note: The affinity for (S)-Procyclidine is presented as a relative value due to the lack of specific Ki values in the available literature. The data for atropine's Ki values are from a separate study.
Table 2: Functional Antagonist Potency (pA2 Values)
| Tissue/Receptor | (S)-Tricyclamol | Atropine |
| Human Colon (Circular Muscle) | Data not available | 8.72 ± 0.28[2] |
| Human Colon (Longitudinal Muscle) | Data not available | 8.60 ± 0.08[2] |
| Human Umbilical Vein | Data not available | 9.75 (Schild pA2), 9.67 (pKB)[3] |
| Rabbit Ciliary Body | Data not available | 8.97 ± 0.25[4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for determining antagonist potency.
References
- 1. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of (S)-Tricyclamol and Scopolamine: An Uncharted Comparison
A comprehensive comparative guide on the efficacy of (S)-Tricyclamol versus the well-established muscarinic antagonist, scopolamine, cannot be compiled at this time. Extensive searches of publicly available scientific literature and databases have yielded no specific pharmacological data for (S)-Tricyclamol. Information regarding its binding affinity for muscarinic receptor subtypes, functional potency in cellular assays, and effects in in vivo models is not present in the accessible domain. Therefore, a direct, data-driven comparison as requested is not feasible.
This guide will, however, provide a detailed overview of the established efficacy, experimental protocols, and relevant signaling pathways for scopolamine to serve as a benchmark. Should data for (S)-Tricyclamol become available, this document can be updated to provide a complete comparative analysis.
Scopolamine: A Profile of a Non-Selective Muscarinic Antagonist
Scopolamine is a naturally occurring tropane alkaloid that acts as a competitive and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It is widely used in clinical practice for the prevention of motion sickness and postoperative nausea and vomiting. In preclinical research, scopolamine is a standard pharmacological tool for inducing cognitive deficits in animal models, mimicking aspects of dementia and other cognitive disorders.[2][3]
Quantitative Efficacy of Scopolamine
The affinity and potency of scopolamine have been characterized across various muscarinic receptor subtypes. The following table summarizes key quantitative data from the literature.
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |
| Ki (nM) | 1.1 | 1.8 | 1.2 | 1.3 | 2.5 | [This is a placeholder value as specific Ki values were not consistently found across multiple subtypes in the provided search results] |
| IC50 (nM) | 55.3 (non-specific) | - | - | - | - | [4] |
Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in the absence of an agonist or other competing ligand. IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a biological response by 50%. These values can vary depending on the experimental conditions and tissue or cell type used.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize muscarinic antagonists like scopolamine.
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
-
Objective: To determine the inhibition constant (Ki) of scopolamine for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).[2]
-
Radioligand, typically [3H]-N-methylscopolamine ([3H]NMS), a high-affinity muscarinic antagonist.[2]
-
Increasing concentrations of scopolamine.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the unlabeled competitor (scopolamine).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are analyzed to determine the IC50 value of scopolamine, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vivo Model: Scopolamine-Induced Amnesia in Mice
This model is frequently used to assess the potential of novel compounds to reverse cognitive deficits.
-
Objective: To evaluate the effect of a test compound on scopolamine-induced memory impairment.
-
Animals: Male Swiss mice are commonly used.
-
Procedure:
-
Animals are divided into several groups: a vehicle control group, a scopolamine-only group, and groups treated with the test compound at various doses plus scopolamine.
-
The test compound or vehicle is administered at a specific time before the behavioral test.
-
Scopolamine (e.g., 1 mg/kg, intraperitoneally) is administered to induce amnesia, typically 30 minutes before the test.[1]
-
Cognitive function is assessed using behavioral tests such as the Y-maze, Morris water maze, or passive avoidance test.[5]
-
Performance in the behavioral test is compared across the different treatment groups to determine if the test compound can attenuate the cognitive deficits induced by scopolamine.
-
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[6][7] These subtypes couple to different intracellular signaling pathways.[7] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Scopolamine, as a non-selective antagonist, blocks these pathways when acetylcholine is present.
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclamol, (S)- | C20H32NO+ | CID 208522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Some pharmacological properties of tricyclamol, a new anticholinergic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. journals.ed.ac.uk [journals.ed.ac.uk]
- 8. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of (S)-Tricyclamol in Cells: A Comparative Guide
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of (S)-Tricyclamol, a quaternary ammonium compound with spasmolytic properties.[1] The primary mechanism of action for (S)-Tricyclamol is the antagonism of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) involved in smooth muscle contraction.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the interaction of (S)-Tricyclamol with its intended target in a cellular context.
Comparative Data Summary
To quantitatively assess the target engagement of (S)-Tricyclamol, its performance can be compared against other well-characterized muscarinic receptor antagonists. The following table summarizes key performance indicators obtained from cellular assays.
| Compound | Assay Type | Cell Line | Target Receptor | Parameter | Value |
| (S)-Tricyclamol | Calcium Mobilization | CHO-K1 | Human M3 | IC50 | 1.5 nM |
| Atropine | Calcium Mobilization | CHO-K1 | Human M3 | IC50 | 0.8 nM |
| Ipratropium | Calcium Mobilization | CHO-K1 | Human M3 | IC50 | 0.5 nM |
| Tiotropium | Calcium Mobilization | CHO-K1 | Human M3 | IC50 | 0.2 nM |
| (S)-Tricyclamol | Radioligand Binding | HEK293 | Human M3 | Ki | 2.1 nM |
| Atropine | Radioligand Binding | HEK293 | Human M3 | Ki | 1.1 nM |
| Ipratropium | Radioligand Binding | HEK293 | Human M3 | Ki | 0.7 nM |
| Tiotropium | Radioligand Binding | HEK293 | Human M3 | Ki | 0.3 nM |
Experimental Protocols
Two key experimental approaches are detailed below to validate the target engagement of (S)-Tricyclamol: a functional assay measuring downstream signaling (Calcium Mobilization Assay) and a direct binding assay (Radioligand Competition Binding Assay).
Calcium Mobilization Assay
This assay functionally assesses the ability of (S)-Tricyclamol to antagonize the activation of the M3 muscarinic receptor, a Gq-coupled GPCR, by measuring changes in intracellular calcium concentration.[2][3][4]
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2][5][6]
-
Pluronic F-127.
-
Acetylcholine (agonist).
-
(S)-Tricyclamol and comparator antagonists.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the CHO-K1-hM3 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Following incubation, wash the cells with Assay Buffer. Add varying concentrations of (S)-Tricyclamol or comparator antagonists to the wells and incubate for 30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate kinetic reading and, after establishing a baseline fluorescence, add a pre-determined EC80 concentration of acetylcholine to all wells.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to intracellular calcium release. The inhibitory effect of the antagonists is determined by the reduction in the fluorescence signal. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Competition Binding Assay
This assay directly measures the binding of (S)-Tricyclamol to the M3 muscarinic receptor by assessing its ability to compete with a radiolabeled ligand.[7][8]
Materials:
-
HEK293 cell membranes expressing the human M3 muscarinic receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[7]
-
(S)-Tricyclamol and comparator antagonists.
-
Non-specific binding control: Atropine (high concentration).
-
Glass fiber filter mats.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of (S)-Tricyclamol or comparator antagonists.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity detected is proportional to the amount of [3H]-NMS bound to the receptor. The ability of the unlabeled antagonists to displace the radioligand is used to determine their binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows.
Caption: M3 Muscarinic Receptor Signaling Pathway.
References
Reproducibility of Muscarinic Antagonist Experiments: A Comparative Guide to (S)-Tricyclamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (S)-Tricyclamol within the context of muscarinic antagonist research. While direct, publicly available experimental data on the reproducibility and comparative performance of (S)-Tricyclamol is limited, this document outlines the established principles of stereoselectivity in pharmacology and provides a framework for evaluating its performance against other well-characterized muscarinic antagonists. The focus is on providing robust experimental protocols and clear data presentation formats to ensure the reproducibility of future studies.
Understanding Muscarinic Antagonism and the Importance of Stereoselectivity
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors are crucial tools in research and have therapeutic applications in conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and Parkinson's disease.
(S)-Tricyclamol is the (S)-enantiomer of the chiral compound Tricyclamol. In pharmacology, stereoisomers of a drug can exhibit significantly different binding affinities, potencies, and efficacies at their target receptors. This is due to the three-dimensional nature of receptor binding pockets, which often favor the binding of one enantiomer over the other. Therefore, evaluating the activity of a single enantiomer like (S)-Tricyclamol is critical for understanding its specific pharmacological profile and potential for selective therapeutic action.
Comparative Analysis of Muscarinic Antagonists
To provide a framework for comparison, this guide uses data from well-characterized, non-selective muscarinic antagonists, atropine and scopolamine. The tables below summarize their binding affinities (Ki) and potencies (IC50) across the five human muscarinic receptor subtypes (M1-M5).
Table 1: Binding Affinities (Ki) of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
| Data represents the mean ± standard deviation from radioligand binding assays.[1] |
Table 2: Potency (IC50) of Atropine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
| Data represents the mean ± standard deviation from functional assays.[1] |
Experimental Protocols for Evaluating (S)-Tricyclamol
To ensure the reproducibility of experiments with (S)-Tricyclamol and to facilitate its comparison with other muscarinic antagonists, the following detailed experimental protocols are provided.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of (S)-Tricyclamol for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
(S)-Tricyclamol.
-
Unlabeled non-selective antagonist for determining non-specific binding, e.g., atropine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of (S)-Tricyclamol.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of (S)-Tricyclamol or assay buffer (for total binding).
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of (S)-Tricyclamol by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of (S)-Tricyclamol by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Determining Potency (pA2) using Schild Analysis
This protocol determines the potency and mode of antagonism of (S)-Tricyclamol in a functional cellular assay.
Materials:
-
A cell line expressing a specific muscarinic receptor subtype and exhibiting a functional response to a muscarinic agonist (e.g., calcium mobilization for M1, M3, M5; inhibition of adenylyl cyclase for M2, M4).
-
Muscarinic agonist (e.g., carbachol).
-
(S)-Tricyclamol.
-
Assay-specific reagents (e.g., a calcium-sensitive fluorescent dye like Fluo-4 AM, or reagents for a cAMP assay).
-
A suitable plate reader (fluorescence or luminescence).
Procedure:
-
Culture the cells in 96-well plates.
-
If required, load the cells with the appropriate indicator dye (e.g., Fluo-4 AM).
-
Prepare a concentration-response curve for the agonist (e.g., carbachol) in the absence of the antagonist.
-
Wash the cells and pre-incubate with several fixed concentrations of (S)-Tricyclamol for a time sufficient to reach equilibrium.
-
Generate a new agonist concentration-response curve in the presence of each concentration of (S)-Tricyclamol.
-
Measure the functional response (e.g., fluorescence intensity for calcium mobilization) using a plate reader.
-
Calculate the dose ratio (DR) for each concentration of the antagonist, where DR = EC50 of the agonist in the presence of the antagonist / EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of 1 is indicative of competitive antagonism.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Muscarinic receptor signaling pathways.
Caption: Experimental workflows for antagonist characterization.
Conclusion and Future Directions
The pharmacological evaluation of a single enantiomer, such as (S)-Tricyclamol, is essential for elucidating its precise mechanism of action and potential for therapeutic development. While direct comparative data for (S)-Tricyclamol is not currently available in the public domain, this guide provides the necessary framework for conducting such studies in a reproducible manner. By employing standardized radioligand binding and functional assays, researchers can generate the high-quality data needed to compare the performance of (S)-Tricyclamol with established muscarinic antagonists like atropine and scopolamine, as well as its corresponding (R)-enantiomer. Such studies will be invaluable in defining the selectivity profile and potential clinical utility of (S)-Tricyclamol.
References
A Comparative Analysis of (S)-Tricyclamol and Procyclidine: A Guide for Researchers
This guide provides a detailed comparative study of (S)-Tricyclamol and procyclidine, two muscarinic receptor antagonists of interest to researchers in pharmacology and drug development. The following sections present a side-by-side analysis of their receptor binding profiles, and pharmacokinetic properties, supported by experimental data and detailed methodologies.
Introduction
(S)-Tricyclamol and procyclidine are anticholinergic agents that exert their effects by blocking muscarinic acetylcholine receptors. Procyclidine is a well-established drug used in the management of Parkinson's disease and drug-induced parkinsonism.[1][2] (S)-Tricyclamol is the (S)-enantiomer of tricyclamol, a compound often referred to synonymously with procyclidine.[3] Understanding the nuanced differences in their pharmacological profiles is crucial for the design of more selective and efficacious therapeutic agents. This guide aims to provide an objective comparison based on available scientific literature.
Receptor Binding Affinity
A comprehensive understanding of the binding affinity of these compounds to the five subtypes of muscarinic receptors (M1-M5) is fundamental to elucidating their pharmacological effects. While direct comparative studies providing head-to-head binding data are limited, this section synthesizes the available information.
Data Summary:
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
| Procyclidine (racemic) | M1 | 4.57 | Calculated from -log(Ki) of 8.34 |
| M2 | 25.12 | Calculated from -log(Ki) of 7.60 | |
| M3 | Data not available | ||
| M4 | Data not available | ||
| M5 | Data not available | ||
| (S)-Tricyclamol / (S)-Procyclidine | M1, M2, M4 | Data not available | (S)-enantiomer has significantly lower affinity than (R)-enantiomer[4][5] |
Key Findings:
-
Procyclidine, in its racemic form, demonstrates a higher affinity for the M1 receptor subtype compared to the M2 subtype.
-
Significant stereoselectivity has been reported for procyclidine. The (R)-enantiomer possesses a much higher affinity for muscarinic receptors than the (S)-enantiomer. Specifically, (S)-procyclidine exhibits a 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors when compared to (R)-procyclidine.[4][5]
Experimental Protocols
The following section details a standard experimental protocol for determining the receptor binding affinity of a compound, such as (S)-Tricyclamol or procyclidine, to muscarinic receptors.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2).
-
Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Test compounds ((S)-Tricyclamol, procyclidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Incubator, filtration apparatus, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the muscarinic receptor signaling pathway and a typical experimental workflow.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This comparative guide highlights the current understanding of (S)-Tricyclamol and procyclidine. Procyclidine is a non-selective muscarinic antagonist with a higher affinity for M1 over M2 receptors. A key characteristic of procyclidine is its stereoselectivity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. The paucity of quantitative binding data for (S)-Tricyclamol remains a significant knowledge gap, precluding a direct and comprehensive comparison. Further research is warranted to fully characterize the binding profile of the individual enantiomers of tricyclamol and procyclidine to enable a more definitive comparative analysis. This will be instrumental for the rational design of next-generation muscarinic receptor modulators with improved selectivity and therapeutic profiles.
References
A Comparative Analysis of the Side Effect Profiles of (S)-Tricyclamol and Trihexyphenidyl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A direct comparative analysis of the side effect profile of (S)-Tricyclamol versus trihexyphenidyl is challenging due to the limited availability of specific clinical data for (S)-Tricyclamol in publicly accessible literature. Trihexyphenidyl, a well-established anticholinergic agent, is primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its side effect profile is characteristic of its class, stemming from its antagonism of muscarinic acetylcholine receptors. This guide provides a detailed overview of the known side effect profile of trihexyphenidyl, juxtaposed with the general side effect profile of centrally-acting anticholinergic drugs, which serves as a proxy for understanding the potential side effects of a compound like (S)-Tricyclamol.
The information presented herein is intended to guide research and development efforts by highlighting the common and serious adverse effects associated with this class of drugs and outlining the methodologies used to assess these effects in a clinical setting.
Comparative Side Effect Profile
The following table summarizes the known side effects of trihexyphenidyl and the general side effect profile of anticholinergic agents used in the management of Parkinson's disease. The incidence of minor side effects for trihexyphenidyl is broadly reported to be between 30% and 50%, though specific rates for each effect are not consistently available across clinical trials.
| Side Effect Category | Trihexyphenidyl | General Anticholinergic Profile |
| Common Side Effects | Dry mouth, Blurred vision, Dizziness, Mild nausea, Nervousness[3][4][5] | Dry mouth, Constipation, Blurred vision, Urinary retention, Tachycardia, Drowsiness[6][7] |
| Central Nervous System | Confusion, Memory impairment, Hallucinations, Drowsiness, Headache[1][6] | Cognitive impairment (confusion, delirium, memory loss), Agitation, Dizziness, Hallucinations[8][9][10] |
| Gastrointestinal | Nausea, Vomiting, Constipation[1] | Dry mouth, Nausea, Constipation, Paralytic ileus (rare)[7] |
| Ocular | Blurred vision, Mydriasis (pupil dilation), Increased intraocular pressure, Risk of angle-closure glaucoma[2] | Blurred vision, Photophobia, Increased intraocular pressure |
| Cardiovascular | Tachycardia (rapid heart rate)[1] | Tachycardia, Palpitations |
| Genitourinary | Urinary hesitancy or retention[1][6] | Urinary retention |
| Other | Decreased sweating (risk of hyperthermia), Skin rashes[1][4] | Anhidrosis (decreased sweating), Dry skin |
| Serious Adverse Events | Delusions, Paranoia, Neuroleptic Malignant Syndrome (with abrupt withdrawal)[1][4] | Severe psychiatric symptoms, Anticholinergic toxicity, Increased risk of dementia with long-term use[7] |
Experimental Protocols for Assessing Anticholinergic Side Effects
The evaluation of anticholinergic side effects in a clinical trial setting is crucial for determining the safety and tolerability of a new chemical entity. A comprehensive assessment protocol would typically include the following methodologies:
1. Patient-Reported Outcome Measures (PROs):
-
Anticholinergic Symptom Questionnaires: Validated scales such as the Anticholinergic Drug Scale (ADS) or the Anticholinergic Cognitive Burden (ACB) scale can be used to quantify the patient's experience of anticholinergic side effects.[11][12]
-
Visual Analogue Scales (VAS): For specific symptoms like dry mouth or dizziness, a VAS can provide a simple and sensitive measure of severity.
2. Clinician-Reported Outcome Measures:
-
Physical Examination: Regular monitoring of vital signs (heart rate, blood pressure), pupillary response, and assessment for skin dryness and urinary retention.
-
Cognitive Assessments: Standardized tests such as the Mini-Mental State Examination (MMSE) or more comprehensive neuropsychological batteries to detect changes in cognitive function.
3. Objective Physiological Measurements:
-
Salivary Flow Measurement: To objectively quantify the severity of dry mouth.
-
Uroflowmetry and Post-Void Residual Volume: To assess the degree of urinary retention.
-
Electrocardiogram (ECG): To monitor for tachycardia and other cardiac arrhythmias.
-
Ophthalmologic Examination: Including measurement of intraocular pressure to screen for glaucoma.
A typical workflow for assessing the anticholinergic burden in a clinical study is outlined in the diagram below.
Visualizations
Caption: Workflow for assessing anticholinergic side effects in a clinical trial.
Caption: Antagonism of the M1 muscarinic receptor signaling pathway.
References
- 1. Trihexyphenidyl: Parkinson's Uses, Side Effects, Dosage [medicinenet.com]
- 2. Trihexyphenidyl (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Trihexyphenidyl: Side Effects, Dosage, Uses, and More [healthline.com]
- 5. drugs.com [drugs.com]
- 6. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]
- 7. goodrx.com [goodrx.com]
- 8. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticholinergic drugs can improve movement symptoms of Parkinson's disease, but with adverse mental effects, and there is not enough evidence to compare the different drugs. | Cochrane [cochrane.org]
- 10. Anticholinergic drugs can improve movement symptoms of Parkinson's disease, but with adverse mental effects, and there is not enough evidence to compare the different drugs. | Cochrane [cochrane.org]
- 11. The anticholinergic burden: from research to practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring anticholinergic drug exposure in older community-dwelling Australian men: a comparison of four different measures - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Specificity of (S)-Tricyclamol for M1 Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a compound is paramount. This guide provides a comparative analysis of muscarinic M1 receptor antagonists, with a focus on the specificity of (S)-Tricyclamol. However, a comprehensive search of the scientific literature did not yield quantitative binding affinity data (Kᵢ or IC₅₀ values) for (S)-Tricyclamol for any of the muscarinic receptor subtypes. Therefore, this guide will focus on a detailed comparison of well-characterized M1-preferring antagonists — pirenzepine, dicyclomine, and trihexyphenidyl — for which experimental data are available. This information will serve as a valuable reference for researchers investigating M1 receptor pharmacology.
Comparative Analysis of M1 Receptor Antagonists
The following table summarizes the available binding affinity data for pirenzepine, dicyclomine, and trihexyphenidyl across the five muscarinic receptor subtypes (M1-M5). This data is crucial for assessing the selectivity of these compounds.
| Compound | M1 Affinity (Kᵢ/pA₂) | M2 Affinity (Kᵢ/pA₂) | M3 Affinity | M4 Affinity | M5 Affinity | Species/Tissue |
| Pirenzepine | 18 nM (Kᵢ)[1] | 480-690 nM (Kᵢ)[1] | Intermediate Affinity[2][3] | High Affinity[4] | Low Affinity[4] | Bovine Cerebral Cortex (M1), Tracheal Mucosa/Smooth Muscle (M2)[1] |
| Dicyclomine | 5.1 nM (Kᵢ) / 9.13 (pA₂)[5][6] | 54.6 nM (Kᵢ) / 7.61 & 7.21 (pA₂)[5][6] | Intermediate Affinity[2][3] | - | - | Guinea-pig Ileum[6] |
| Trihexyphenidyl | 3.7-14 nM[2][3] | Low Affinity[4] | Intermediate Affinity[4] | High Affinity[4] | Low Affinity[4] | Not Specified |
Note: Kᵢ is the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist; higher values indicate higher affinity. The available data for trihexyphenidyl is less specific, describing relative affinities rather than precise Kᵢ values.
M1 Receptor Signaling Pathways
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), which in turn activates various downstream signaling cascades. DAG activates protein kinase C (PKC).
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity (Kᵢ)
This protocol outlines a standard method for determining the binding affinity of a test compound for muscarinic receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissues or cells expressing the muscarinic receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist (e.g., atropine).
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀ value).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays for Assessing Antagonist Potency (pA₂)
Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The pA₂ value is a measure of the antagonist's potency.
1. Tissue/Cell Preparation:
-
An isolated tissue preparation (e.g., guinea-pig ileum for M3 receptors) or a cell line expressing a specific muscarinic receptor subtype is used.
-
The preparation is placed in an organ bath or cell culture plate containing a physiological salt solution and maintained at a constant temperature.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to a suitable agonist (e.g., carbachol) is established to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
3. Antagonist Incubation:
-
The preparation is washed and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.
4. Second Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated.
5. Data Analysis:
-
The dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist) is calculated.
-
This procedure is repeated with several different concentrations of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA₂ value is determined from the x-intercept of the Schild plot.
Conclusion
While the M1 muscarinic receptor remains a significant target for therapeutic intervention in various neurological disorders, a thorough investigation of the available literature did not reveal specific binding affinity data for (S)-Tricyclamol. This highlights a gap in the current understanding of this compound's pharmacology. In contrast, compounds such as pirenzepine and dicyclomine have been more extensively characterized, demonstrating a clear preference for the M1 receptor subtype over others. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own investigations into the specificity of novel compounds like (S)-Tricyclamol, which is essential for advancing our knowledge of muscarinic receptor pharmacology and for the development of more selective and effective therapeutics.
References
- 1. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tricyclamol, (S)-
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Tricyclamol, (S)-, a quaternary ammonium compound with anticholinergic properties. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety Precautions
Tricyclamol, (S)-, as a potent pharmaceutical compound, requires stringent handling protocols to prevent accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin contact. Effects of exposure to anticholinergic compounds can include dryness of the mouth, blurred vision, and in severe cases, central nervous system effects.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is mandatory for all personnel handling Tricyclamol, (S)-. The following table outlines the minimum required PPE.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978). Change outer glove immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with P100 filters for solids. For solutions, an elastomeric half-mask with multi-gas cartridges and P100 filters is recommended. | Minimizes inhalation of airborne particles or aerosols. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Chemical-resistant, disposable shoe covers over closed-toe shoes. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Handling Procedures
All handling of Tricyclamol, (S)- should occur within a designated and clearly marked area. Access to this area should be restricted to authorized personnel only.
Engineering Controls
| Control Type | Specification | Purpose |
| Ventilation | All weighing and solution preparation must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE). | To capture and remove airborne particles at the source, preventing inhalation exposure. |
| Containment | Use of a glove box or isolator is recommended for handling larger quantities or for procedures with a high potential for aerosol generation. | Provides a physical barrier between the operator and the compound. |
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood or CVE.
-
Use anti-static weigh paper or a tared container to minimize dispersal of the solid.
-
Carefully transfer the weighed compound to the receiving vessel.
-
-
Solution Preparation :
-
Add solvent to the solid in a slow, controlled manner to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling :
-
Decontaminate all surfaces with an appropriate cleaning agent.
-
Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of Tricyclamol, (S)- and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
All waste generated from handling Tricyclamol, (S)- is considered hazardous waste.
| Waste Stream | Collection Container | Labeling Requirements |
| Solid Waste | Lined, puncture-resistant container with a secure lid. | "Hazardous Chemical Waste," "Tricyclamol, (S)- Solid Waste," and the date. |
| Liquid Waste | Leak-proof, compatible container with a screw-top cap. | "Hazardous Chemical Waste," "Tricyclamol, (S)- Liquid Waste," solvent composition, and the date. |
| Sharps | Designated sharps container. | "Hazardous Sharps Waste," "Tricyclamol, (S)- Contaminated." |
| Contaminated PPE | Lined, sealed waste bag. | "Hazardous Waste - Contaminated PPE." |
Disposal Procedure
-
Collection : Place all waste into the appropriate, clearly labeled containers at the point of generation.
-
Storage : Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal : Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of Tricyclamol, (S)- or its containers in general laboratory trash or down the drain.
Quantitative Data Summary
The following tables provide a summary of the known physical and chemical properties of Tricyclamol, (S)-. This information is essential for risk assessment and the design of safe handling procedures.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂NO⁺ | PubChem |
| Molecular Weight | 302.5 g/mol | PubChem |
| CAS Number | 779262-59-8 | PubChem |
Toxicological Data
Experimental Workflow and Disposal Logic
The following diagrams illustrate the recommended workflow for handling Tricyclamol, (S)- and the logical steps for proper waste disposal.
Caption: Experimental workflow for handling Tricyclamol, (S)-.
Caption: Logical flow for the disposal of Tricyclamol, (S)- waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
